6-Acetylpyrrolo[1,2-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
158945-84-7 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-pyrrolo[1,2-a]pyrazin-6-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)9-3-2-8-6-10-4-5-11(8)9/h2-6H,1H3 |
InChI Key |
QYDJEOIVYPUICD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C2N1C=CN=C2 |
Canonical SMILES |
CC(=O)C1=CC=C2N1C=CN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 6-Acetylpyrrolo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Acetylpyrrolo[1,2-a]pyrazine, a derivative of the versatile pyrrolo[1,2-a]pyrazine scaffold. While direct literature on this specific compound is limited, this document outlines a plausible synthetic route based on established methodologies for related compounds and details the expected characterization data. The pyrrolo[1,2-a]pyrazine core is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3]
Introduction to Pyrrolo[1,2-a]pyrazines
The pyrrolo[1,2-a]pyrazine scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Compounds incorporating this core structure have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties.[1][2][3] The versatility of this scaffold makes it an attractive starting point for the development of novel therapeutic agents.
Proposed Synthesis of this compound
The synthesis of this compound can be conceptually divided into two main stages: the construction of the core pyrrolo[1,2-a]pyrazine ring system, followed by the regioselective introduction of an acetyl group at the 6-position via an electrophilic acylation reaction.
Synthesis of the Pyrrolo[1,2-a]pyrazine Core
Several synthetic strategies have been developed for the construction of the pyrrolo[1,2-a]pyrazine core.[4] A common approach involves the condensation of a 1,2-disubstituted pyrrole with a suitable cyclization partner. For instance, starting from a 2-monosubstituted pyrrole, a pyrazinone ring can be fused onto the pyrrole core through intramolecular reactions.[4]
Electrophilic Acylation for the Introduction of the Acetyl Group
The introduction of an acetyl group at the 6-position of the pyrrolo[1,2-a]pyrazine core is proposed to proceed via a Friedel-Crafts acylation reaction. The pyrrole ring of the scaffold is electron-rich and thus susceptible to electrophilic substitution. Published research on related pyrrolo[1,2-a]pyrazine derivatives has demonstrated the feasibility of regiodivergent electrophilic acylation, including acetylation.[5]
The proposed synthetic workflow is illustrated in the diagram below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, representative experimental protocols for the proposed synthesis of this compound.
General Synthesis of the Pyrrolo[1,2-a]pyrazine Core
Materials:
-
Pyrrole-2-carboxamide
-
α-haloketone (e.g., chloroacetone)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., anhydrous DMF)
Procedure:
-
To a solution of pyrrole-2-carboxamide in anhydrous DMF, add potassium carbonate.
-
Add the α-haloketone dropwise to the suspension at room temperature.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pyrrolo[1,2-a]pyrazine core.
Friedel-Crafts Acylation of Pyrrolo[1,2-a]pyrazine
Materials:
-
Pyrrolo[1,2-a]pyrazine
-
Acetic anhydride
-
Lewis acid catalyst (e.g., aluminum chloride or tin(IV) chloride)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the pyrrolo[1,2-a]pyrazine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid catalyst portion-wise, maintaining the temperature below 5 °C.
-
Add acetic anhydride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for a specified time (e.g., 2 hours) and then warm to room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of ice-water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization Data
The following tables summarize the expected characterization data for this compound based on its structure and data from analogous compounds.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Aromatic protons on the pyrrole and pyrazine rings, with characteristic downfield shifts for protons adjacent to the acetyl group. A singlet corresponding to the methyl protons of the acetyl group is expected around 2.5 ppm. |
| ¹³C NMR | Aromatic carbons of the heterocyclic core. A downfield signal corresponding to the carbonyl carbon of the acetyl group is expected around 190-200 ppm. A signal for the methyl carbon of the acetyl group is expected around 25-30 ppm. |
| IR (cm⁻¹) | A strong absorption band corresponding to the C=O stretching of the ketone is expected in the range of 1660-1680 cm⁻¹. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the exact mass of C₉H₈N₂O. |
Biological Activities of Pyrrolo[1,2-a]pyrazine Derivatives
The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with a wide array of reported biological activities. The introduction of an acetyl group at the 6-position may modulate these activities or introduce new pharmacological properties.
Caption: Overview of the biological activities of pyrrolo[1,2-a]pyrazine derivatives.
Table 2: Summary of Biological Activities of Pyrrolo[1,2-a]pyrazine Derivatives
| Activity | Description | References |
| Anticancer | Derivatives have shown potent activity against various cancer cell lines, including prostate and breast cancer cells.[6] The anticancer action can be associated with signaling pathways like the FTase-p38 axis.[5] | [5][6] |
| Antimicrobial | The scaffold exhibits antibacterial and antifungal properties. | [1] |
| Antiviral | Certain derivatives have demonstrated antiviral activity. | [1] |
| Anti-inflammatory | Anti-inflammatory effects have been reported for some pyrrolo[1,2-a]pyrazine compounds. | [1] |
| Kinase Inhibition | The pyrrolo[1,2-a]pyrazine core has been identified as a scaffold for kinase inhibitors. | [1] |
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While this specific derivative is not extensively documented, the proposed synthetic route, based on established chemical transformations of the pyrrolo[1,2-a]pyrazine core, offers a viable pathway for its preparation. The predicted characterization data and the summary of the biological activities of related compounds provide a strong basis for future research and development of this and other novel pyrrolo[1,2-a]pyrazine derivatives for potential therapeutic applications. Further experimental validation is necessary to confirm the proposed synthesis and to fully elucidate the physicochemical properties and biological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Pyrrolo[1,2-a]pyrazine Scaffold: A Technical Guide to the Discovery and Isolation of a Prominent Natural Analogue
A Note on the Target Compound: Initial research into the natural occurrence of 6-Acetylpyrrolo[1,2-a]pyrazine did not yield documented evidence of its isolation from natural sources. The scientific literature, however, extensively details the discovery and isolation of a closely related and bioactive analogue, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- . This technical guide will therefore focus on this well-documented natural product, providing a comprehensive overview of its discovery, isolation from marine bacteria, and characterization. This pivot allows for a guide that is grounded in published scientific findings, fulfilling the core requirements for detailed experimental protocols, data presentation, and workflow visualization.
Introduction: The Rise of a Bioactive Scaffold
The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and natural product research.[1] Compounds possessing this structure have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[1] While many derivatives are accessible through synthetic chemistry, the discovery of natural sources for these compounds is of paramount importance for drug discovery and understanding their ecological roles.
This guide delves into the discovery and isolation of pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, a recurring metabolite isolated from marine-associated bacteria, particularly from the genera Bacillus and Streptomyces.[2][3] These microorganisms, often found in unique and competitive environments such as marine sponges and mangrove sediments, are a prolific source of novel bioactive secondary metabolites.[3][4]
Natural Sources and Bioactivity
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- has been predominantly isolated from bacteria associated with marine environments. These microorganisms are believed to produce such compounds as a means of chemical defense or communication. The following table summarizes the key natural sources and reported bioactivities of this compound.
| Compound Name | Natural Source (Bacterial Strain) | Host Organism/Environment | Reported Bioactivity | Reference(s) |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Bacillus tequilensis MSI45 | Marine Sponge (Callyspongia diffusa) | Antibacterial (against MDR Staphylococcus aureus), Antioxidant | [2] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Streptomyces mangrovisoli MUSC 149T | Mangrove Soil | Antioxidant | [3] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Bacillus cereus KSAS17 | Potato Rhizosphere | Antifungal (against Sclerotium bataticola) | [5] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- | Streptomyces sp. VITPK9 | Brine Spring | Not specified in provided context | [6] |
Table 1: Natural Sources and Bioactivities of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- and its Derivatives
Experimental Protocols: From Fermentation to Pure Compound
The isolation of pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- from its bacterial producers involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The following sections provide a detailed methodology based on published literature.[2][3]
Bacterial Fermentation and Culture
The production of the target compound is initiated by cultivating the producing bacterial strain in a suitable nutrient-rich medium.
-
Strain Activation: The bacterial strain (e.g., Bacillus tequilensis MSI45) is typically revived from a cryopreserved stock by streaking onto a suitable agar medium, such as Zobell Marine Agar, and incubating until colonies appear.
-
Seed Culture: A single colony is inoculated into a liquid medium (e.g., Zobell Marine Broth) and incubated with shaking to generate a sufficient biomass for large-scale fermentation.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The choice of medium can be optimized to enhance the yield of the desired secondary metabolite. Fermentation is carried out for a specific duration, often determined by monitoring the bioactivity of the culture extract over time. For B. tequilensis MSI45, peak production of the antimicrobial compound was observed on the fourth day of incubation.[2]
Extraction of Bioactive Metabolites
Following fermentation, the bioactive compounds are extracted from the culture.
-
Cell Separation: The bacterial cells are separated from the culture broth by centrifugation.
-
Solvent Extraction: The supernatant (culture broth) is subjected to liquid-liquid extraction with an appropriate organic solvent. Ethyl acetate has been identified as a highly effective solvent for extracting pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, yielding up to 16.2 g/L of the crude compound from B. tequilensis MSI45.[2]
-
Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract, containing a mixture of metabolites, is purified to isolate the target compound.
-
Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography. The column is packed with silica gel and eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient). Fractions are collected and tested for bioactivity to identify those containing the compound of interest.
-
High-Performance Liquid Chromatography (HPLC): The bioactive fractions from the silica gel column are further purified by HPLC. A C18 column is commonly used, with a mobile phase tailored to achieve optimal separation (e.g., a methanol-water gradient). The peak corresponding to the pure compound is collected.
Structure Elucidation
The chemical structure of the purified compound is determined using a combination of spectroscopic techniques:
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its identity. For pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, the molecular formula is C7H10N2O2.[7]
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the key workflows in the discovery and isolation of pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-.
Caption: Overall workflow for the isolation and identification of pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-.
Quantitative Data Summary
The following table summarizes key quantitative data from the isolation and characterization of pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- from Bacillus tequilensis MSI45.[2]
| Parameter | Value |
| Extraction Yield | |
| Crude Extract Yield (Ethyl Acetate) | 16.2 g/L |
| Bioactivity | |
| Minimum Inhibitory Concentration (MIC) vs. MDR S. aureus | 15 ± 0.172 mg/L |
| Minimum Bactericidal Concentration (MBC) vs. MDR S. aureus | 20 ± 0.072 mg/L |
| Antioxidant Activity | |
| Radical Scavenging Activity (at 0.1 mg/mL) | 81% |
Table 2: Quantitative Data for Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- from B. tequilensis MSI45
Conclusion and Future Directions
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- represents a significant, naturally occurring member of the broader pyrrolopyrazine class of compounds. Its consistent isolation from diverse marine and soil bacteria underscores the importance of these microorganisms as a source of novel chemical entities. The potent antibacterial and antioxidant activities of this compound make it a promising lead for further preclinical investigation.
Future research should focus on:
-
Genome Mining: Identifying the biosynthetic gene clusters responsible for the production of the pyrrolo[1,2-a]pyrazine scaffold in these bacteria. This could enable heterologous expression and yield optimization.
-
Analog Derivatization: Using the natural product as a scaffold for semi-synthetic derivatization to explore structure-activity relationships and enhance therapeutic properties.
-
Expanded Screening: Broader screening of microbial libraries from unique ecological niches to discover novel analogues of the pyrrolo[1,2-a]pyrazine family.
This guide provides a foundational understanding of the discovery and isolation of a key natural pyrrolopyrazine, offering detailed protocols and workflows to aid researchers in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), as the primary secondary metabolite of Bacillus spp., could be an effective antifungal agent against the soil-borne fungus, Sclerotium bataticola [ejchem.journals.ekb.eg]
- 6. scispace.com [scispace.com]
- 7. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- [webbook.nist.gov]
Spectroscopic and Structural Elucidation of 6-Acetylpyrrolo[1,2-a]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-acetylpyrrolo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific data for the unsubstituted title compound, this document leverages data from the closely related analogue, 1-(3-phenylpyrrolo[1,2-a]pyrazin-6-yl)ethanone, to provide a detailed characterization framework. This guide includes tabulated spectroscopic data, detailed experimental protocols for key analytical techniques, and a logical workflow for the synthesis and characterization of such novel compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 1-(3-phenylpyrrolo[1,2-a]pyrazin-6-yl)ethanone. This data serves as a valuable reference for the characterization of this compound, with expected similarities in the spectral regions corresponding to the acetyl-pyrrolo[1,2-a]pyrazine core.
Table 1: ¹H NMR Spectroscopic Data of 1-(3-Phenylpyrrolo[1,2-a]pyrazin-6-yl)ethanone
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.73 | s | - | H-4 |
| 8.32 | s | - | H-1 |
| 7.94 | d | 7.6 | Phenyl H |
| 7.88 | d | 6.8 | Phenyl H |
| 7.58 | t | 7.2 | Phenyl H |
| 7.47-7.53 | m | - | Phenyl H |
| 7.39-7.44 | m | - | Phenyl H |
| 7.21 | d | 2.8 | H-7 or H-8 |
| 2.70 (not in source) | s | - | -CH₃ (acetyl) |
Note: The chemical shift for the acetyl protons is inferred and not explicitly stated in the source material for this specific analogue but is expected in this region for an acetyl group.
Table 2: ¹³C NMR Spectroscopic Data of 1-(3-Phenylpyrrolo[1,2-a]pyrazin-6-yl)ethanone
| Chemical Shift (δ) ppm | Assignment |
| 190.3 | C=O (acetyl) |
| 146.1 | C-4a or C-8a |
| 140.7 | Phenyl C |
| 139.9 | Phenyl C |
| 136.7 | Phenyl C |
| 131.8 | Phenyl C |
| 129.2 | Phenyl C |
| 129.1 | Phenyl C |
| 128.9 | Phenyl C |
| 128.5 | Phenyl C |
| 126.3 | Phenyl C |
| 119.7 | C-6 |
| 115.8 | Pyrrolo-pyrazine C |
| 115.6 | Pyrrolo-pyrazine C |
| 114.9 | Pyrrolo-pyrazine C |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data of 1-(3-Phenylpyrrolo[1,2-a]pyrazin-6-yl)ethanone
| Ion | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| C₂₀H₁₅N₂O | 299.1179 | 299.1174 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the characterization of acetylated pyrrolo[1,2-a]pyrazines are provided below. These protocols are generalized and can be adapted for specific instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
General Procedure:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2] The choice of solvent depends on the solubility of the compound. For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.[2]
-
Instrument Setup: The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[3]
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Standard parameters for acquisition are generally used, and a sufficient number of scans are collected to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
General Procedure:
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used.[4] A small amount of the sample (1-2 mg) is ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).[5]
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are assigned to specific functional groups.
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
Objective: To determine the accurate mass and elemental composition of the molecule.
General Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol, acetonitrile, and/or water, often with a small amount of formic acid to promote protonation.[6]
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system. The sample is ionized by applying a high voltage to a capillary.
-
Mass Analysis: The generated ions are transferred into the mass analyzer (e.g., TOF or Orbitrap), and their mass-to-charge ratios (m/z) are measured with high resolution and accuracy.
-
Data Analysis: The accurate mass of the protonated molecule [M+H]⁺ is used to calculate the elemental composition.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of a novel heterocyclic compound like this compound, as well as the logical relationship between the different spectroscopic techniques in structure elucidation.
Caption: A general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical relationship of spectroscopic data in the structural elucidation of an organic molecule.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Unraveling the Enigmatic Mechanism of 6-Acetylpyrrolo[1,2-a]pyrazine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the potential mechanism of action of 6-Acetylpyrrolo[1,2-a]pyrazine, a heterocyclic compound of interest in drug discovery and development. While direct research on this specific molecule is limited, this whitepaper synthesizes the available data on closely related pyrrolo[1,2-a]pyrazine derivatives to postulate its biological activities and molecular targets. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of this chemical scaffold.
Executive Summary
The pyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This guide focuses on the potential anticancer mechanism of this compound by drawing parallels with analogous compounds. Notably, the anticancer effects of a closely related derivative have been linked to the farnesyltransferase (FTase)-p38 signaling pathway, suggesting a plausible avenue of investigation for the 6-acetyl variant. This document outlines the current understanding, presents available data on related compounds, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways.
The Pyrrolo[1,2-a]pyrazine Scaffold: A Hub of Biological Activity
The pyrrolo[1,2-a]pyrazine heterocyclic system is a versatile pharmacophore. Various derivatives have been synthesized and evaluated for a range of therapeutic applications.
Anticancer Potential
Several studies have highlighted the anticancer properties of pyrrolo[1,2-a]pyrazine derivatives. For instance, a study on a series of novel pyrrolo[1,2-a]pyrazine compounds revealed that a derivative, designated as 6x, strongly inhibited the viability of human lymphoma U937 cells.[1] The anticancer action of this compound was suggested to be associated with the FTase-p38 signaling axis.[1] Another study on 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives identified a compound (3h) with potent anticancer activity against prostate (PC-3) and breast (MCF-7) cancer cells, inducing apoptosis via caspase-3 activation.[2]
Other Reported Biological Activities
Beyond oncology, the pyrrolo[1,2-a]pyrazine scaffold has been explored for other therapeutic uses:
-
Antimicrobial and Antifungal Activity : Certain derivatives have demonstrated antibacterial and antifungal properties.[3]
-
Anticonvulsant Effects : Novel chiral derivatives have shown efficacy in animal models of epilepsy.[4]
-
Translocator Protein (TSPO) Ligands : Some derivatives have been designed as ligands for the translocator protein (TSPO), a target for neuropsychotropic drugs.[5][6]
Postulated Mechanism of Action: The FTase-p38 Signaling Axis
Based on the preliminary evidence from closely related compounds, a plausible mechanism of action for the anticancer effects of this compound involves the modulation of the FTase-p38 signaling pathway.
Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational farnesylation of several key signaling proteins, including members of the Ras superfamily. Inhibition of FTase can disrupt oncogenic signaling pathways. The p38 mitogen-activated protein kinase (MAPK) pathway is a downstream effector that plays a complex role in cellular processes, including apoptosis and cell cycle regulation.[7][]
The proposed mechanism suggests that this compound may act as an inhibitor of FTase, leading to downstream effects on the p38 MAPK pathway, ultimately culminating in the induction of apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: Proposed FTase-p38 signaling pathway inhibition.
Quantitative Data Summary
Direct quantitative data for this compound is not currently available in the public domain. The following table summarizes the IC50 values for a related anticancer pyrrolo[1,2-a]pyrazine derivative against various cancer cell lines, providing a benchmark for potential efficacy.
| Compound | Cell Line | IC50 (µM) | Reference |
| (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h) | PC-3 (Prostate Cancer) | 1.18 ± 0.05 | [2] |
| (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h) | MCF-7 (Breast Cancer) | 1.95 ± 0.04 | [2] |
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.
U937 Cell Viability Assay (MTT Assay)
This protocol is adapted from standard procedures for assessing cell viability.[3][9]
Objective: To determine the cytotoxic effect of this compound on human lymphoma U937 cells.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed U937 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: MTT assay experimental workflow.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be fully elucidated, the available evidence from related compounds strongly suggests a potential role as an anticancer agent, possibly through the modulation of the FTase-p38 signaling pathway. The versatility of the pyrrolo[1,2-a]pyrazine scaffold warrants further investigation into its therapeutic potential.
Future research should focus on:
-
Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific molecular targets and signaling pathways affected by this compound.
-
Quantitative Analysis: Establishing the IC50 values of this compound against a panel of cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency and selectivity.
This technical guide serves as a foundational resource to stimulate and guide further research into this promising class of compounds.
References
- 1. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct screening cytotoxic and antiproliferative activities of drug compounds on human leukemia U937 cells [moleculardevices.com]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stress Relief Techniques: p38 MAPK Determines the Balance of Cell Cycle and Apoptosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT viability assay [bio-protocol.org]
Preliminary Investigation of 6-Acetylpyrrolo[1,2-a]pyrazine Bioactivity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This technical guide provides a preliminary investigation into the bioactivity of 6-Acetylpyrrolo[1,2-a]pyrazine, a specific derivative of this core structure. Due to the limited availability of data on this exact compound, this report summarizes the known bioactivities of closely related pyrrolo[1,2-a]pyrazine derivatives to infer the potential therapeutic applications and mechanisms of action of this compound. The information presented herein is intended to serve as a foundation for further research and development of this compound class.
Potential Anticancer Activity
Derivatives of the pyrrolo[1,2-a]pyrazine core have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[3]
Quantitative Data for Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo(1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) | A549 (Lung) | 19.94 ± 1.23 | [3] |
| Pyrrolo(1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) | HeLa (Cervical) | 16.73 ± 1.78 | [3] |
| Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine derivative 8l | MCF-7 (Breast) | 2.80 ± 0.03 | [4] |
| Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine derivative 8l | A549 (Lung) | 2.53 ± 0.05 | [4] |
| Crude extracts of Streptomyces cirratus SRP11 containing Pyrrolo (1, 2-alpha) pyrazine1,4 dione hexahydro 3-(2-methylpropyl) | HCT 15 (Colon) | 80 µg/ml | [5] |
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 1 × 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Flow cytometry can be used to analyze the induction of apoptosis and cell cycle arrest.
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the test compound for 24 hours.
-
Cell Staining: For apoptosis, stain cells with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, fix cells in ethanol and stain with PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[3][4]
Western blotting is used to detect specific proteins in a sample to understand the molecular mechanism of action.
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3, PARP) and cell cycle regulation (e.g., Cyclin D1, CDK2).[3]
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.
Visualization of Anticancer Mechanism
Caption: Proposed anticancer mechanism of this compound.
Potential Anti-inflammatory Activity
Pyrrolo[1,2-a]pyrazine derivatives have been shown to exhibit anti-inflammatory properties, suggesting a potential role for this compound in treating inflammatory conditions.
Quantitative Data for Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Assay | Inhibition (%) | Concentration |
| Pyrrolo[1,2-a]pyrazine derivative 3a | IL-6 Inhibition | 43 | 50 µM |
| Pyrrolo[1,2-a]pyrazine derivative 3b | IL-6 Inhibition | 48 | 50 µM |
| Pyrrolo[1,2-a]pyrazine derivative 3c | IL-6 Inhibition | 59 | 50 µM |
Data is inferred from a study on related pyrrolo[1,2-a]pyrazines.
Experimental Protocols
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the inhibition of pro-inflammatory cytokines like Interleukin-6 (IL-6).
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure:
-
Absorbance Measurement: Measure the absorbance at 450 nm.[8][9][10]
-
Data Analysis: Calculate the concentration of IL-6 from the standard curve and determine the percentage of inhibition.
Visualization of Anti-inflammatory Workflow
Caption: Experimental workflow for in vitro anti-inflammatory activity assessment.
Potential Neuroprotective Activity
The pyrrolo[1,2-a]pyrazine scaffold has been associated with neuroprotective and anxiolytic activities, primarily through the modulation of the translocator protein (TSPO).[11]
Quantitative Data for Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Assay | Activity | Reference |
| N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides | Anxiolytic activity (Open field test) | Increased motor activity | [11] |
| GML-11 | Anxiolytic action | Effective dose range: 0.001 to 0.100 mg/kg | [11] |
Experimental Protocols
This assay assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in 96-well plates.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for a specified time.
-
Neurotoxin Challenge: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine, hydrogen peroxide, or amyloid-beta peptides).[6]
-
MTT Assay: Perform the MTT assay as described in section 1.2.1 to determine cell viability.[6]
-
Data Analysis: Compare the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.
Visualization of Neuroprotective Signaling Pathway
Caption: Potential neuroprotective signaling pathway of this compound.
Conclusion
While direct experimental evidence for the bioactivity of this compound is currently limited in publicly available literature, the extensive research on its structural analogs strongly suggests its potential as a versatile therapeutic agent. The pyrrolo[1,2-a]pyrazine scaffold is a promising starting point for the development of novel anticancer, anti-inflammatory, and neuroprotective drugs. The experimental protocols and mechanistic insights provided in this guide, derived from studies on related compounds, offer a solid framework for the systematic evaluation of this compound. Further in-depth studies are warranted to elucidate the specific biological activities, mechanisms of action, and therapeutic potential of this particular compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones [mdpi.com]
- 3. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fn-test.com [fn-test.com]
- 8. bmgrp.com [bmgrp.com]
- 9. ldn.de [ldn.de]
- 10. biovendor.com [biovendor.com]
- 11. Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Acetylpyrrolo[1,2-a]pyrazine Analogs: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Analogs of this core structure have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide focuses specifically on 6-acetylpyrrolo[1,2-a]pyrazine analogs, providing an in-depth overview of their reported biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation and synthesis. All quantitative data has been summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising class of compounds.
Therapeutic Potential and Biological Activity
This compound analogs have emerged as potent agents in preclinical studies, particularly in the areas of oncology and inflammation. The acetyl group at the 6-position appears to be a key determinant for the biological activity of these compounds, influencing their interaction with molecular targets and subsequent cellular effects.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of this compound analogs against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways.
One notable analog, (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (referred to as Compound 3h), has demonstrated significant anticancer activity against prostate (PC-3) and breast (MCF-7) cancer cells.[1] This compound was found to induce apoptosis through the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[1]
Another pyrrolo[1,2-a]pyrazine derivative, identified as pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP), has shown potent in vitro anticancer activity against lung (A549) and cervical (HeLa) cancer cells.[2] The mechanism of action for PPDHMP includes the induction of apoptosis, characterized by nuclear condensation and DNA fragmentation, and arrest of the cell cycle at the G1 phase.[2]
| Compound Reference | Cell Line | IC50 (µM) | Therapeutic Area |
| Compound 3h[1] | PC-3 (Prostate) | 1.18 ± 0.05 | Anticancer |
| MCF-7 (Breast) | 1.95 ± 0.04 | Anticancer | |
| PPDHMP[2] | A549 (Lung) | 19.94 ± 1.23 µg/mL | Anticancer |
| HeLa (Cervical) | 16.73 ± 1.78 µg/mL | Anticancer |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrrolo[1,2-a]pyrazine derivatives have also been investigated. Certain analogs have been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6). A study on a series of pyrrolo[1,2-a]pyrazines revealed moderate in vitro anti-inflammatory effects, with inhibition of IL-6 production ranging from 43-59% at a concentration of 50 µM.[3] While specific IC50 values for 6-acetyl analogs are not yet widely reported in publicly available literature, this initial data suggests a promising avenue for the development of novel anti-inflammatory agents.
| Compound Series | Assay | Activity | Therapeutic Area |
| Pyrrolo[1,2-a]pyrazines[3] | IL-6 Inhibition | 43-59% inhibition at 50 µM | Anti-inflammatory |
Mechanism of Action: The FTase-p38 Signaling Axis
A key mechanistic insight into the anticancer activity of some pyrrolo[1,2-a]pyrazine analogs is their interaction with the Farnesyltransferase (FTase) and p38 mitogen-activated protein kinase (MAPK) signaling pathway. Farnesyltransferase is a crucial enzyme that post-translationally modifies proteins, including the Ras family of small GTPases, by attaching a farnesyl group. This modification is essential for the proper localization and function of Ras proteins in signal transduction pathways that regulate cell proliferation and survival.
Inhibition of FTase can disrupt these signaling cascades. Notably, farnesyltransferase inhibitors (FTIs) have been shown to interfere with the activation of the p38 MAPK pathway.[4][5] The p38 MAPK pathway is a stress-activated pathway that can, depending on the cellular context, either promote or suppress tumorigenesis. By inhibiting FTase, this compound analogs can prevent the farnesylation of upstream signaling molecules, leading to a downstream blockade of p38 MAPK activation. This disruption of the FTase-p38 axis can ultimately lead to the induction of apoptosis in cancer cells.
Caption: FTase-p38 Signaling Pathway Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Synthesis of this compound Analogs
A general, catalyst-free domino approach for the synthesis of the pyrrolo[1,2-a]pyrazine core has been reported, which can be adapted for the synthesis of 6-acetyl analogs.
Caption: General Synthesis Workflow.
Detailed Protocol (Adapted from a catalyst-free synthesis of a related scaffold):
-
Reaction Setup: In a sealed vial, combine the appropriate β-enaminone starting material (1.0 equivalent) and propargylamine (3.0 equivalents) in ethanol.
-
Heating: Stir the reaction mixture at 120 °C for 30 minutes to 1 hour. The reaction progress can be monitored by thin-layer chromatography.
-
Workup: After the reaction is complete, concentrate the mixture in vacuo to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane, ethyl acetate, and dichloromethane) to afford the desired this compound analog.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).
IL-6 Inhibition Assay
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine IL-6 in cells, typically monocytes or macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed appropriate cells (e.g., THP-1 monocytes) in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound analogs for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an optimal concentration of LPS to induce IL-6 production.
-
Incubation: Incubate the plate for a period sufficient to allow for IL-6 secretion (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Quantify the amount of IL-6 in the supernatant using a commercially available IL-6 ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-6 production for each compound concentration compared to the LPS-stimulated control and determine the IC50 value if a dose-response is observed.
Conclusion
This compound analogs represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their demonstrated ability to induce apoptosis in cancer cells and inhibit pro-inflammatory cytokine production warrants further investigation. The elucidation of their mechanism of action, involving the inhibition of the FTase-p38 signaling pathway, provides a solid foundation for rational drug design and optimization. The experimental protocols detailed in this guide offer a framework for the continued exploration and development of these versatile molecules as potential therapeutic agents. Future research should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties, and conducting in vivo efficacy studies to fully realize the therapeutic promise of this compound analogs.
References
The Potential of 6-Acetylpyrrolo[1,2-a]pyrazine as a Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the exploration of the 6-acetylpyrrolo[1,2-a]pyrazine scaffold as a promising core for the development of novel kinase inhibitors. While specific data on the 6-acetyl derivative is emerging, this document consolidates available information on closely related pyrrolo[1,2-a]pyrazine analogs to provide a comprehensive overview of their potential, mechanism of action, and the experimental methodologies used for their evaluation.
Introduction to Pyrrolo[1,2-a]pyrazines as Kinase Inhibitors
The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds.[1] Its rigid, planar structure and the presence of nitrogen atoms provide key interaction points for binding to the ATP-binding pocket of various kinases.[2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[3]
Derivatives of the pyrrolo[1,2-a]pyrazine and related pyrrolopyrazinone core have demonstrated inhibitory activity against several important kinase families, including PIM kinases and those involved in the p38 MAPK signaling pathway.[4][5] This guide will focus on the available data for these related compounds to infer the potential of this compound as a kinase inhibitor.
Quantitative Analysis of Pyrrolo[1,2-a]pyrazine Derivatives
While specific inhibitory data for this compound is not yet publicly available, the following tables summarize the reported kinase inhibitory activities of representative pyrrolo[1,2-a]pyrazinone derivatives. This data provides a valuable benchmark for the potential potency of the scaffold.
Table 1: Inhibitory Activity of Pyrrolo[1,2-a]pyrazinone Derivatives against PIM Kinases
| Compound Reference | PIM1 IC50 (µM) | PIM2 IC50 (µM) | PIM3 IC50 (µM) |
| Compound 15a [4] | Potent (specific value not disclosed) | - | - |
| Initial Hits [4] | Low micromolar range | Low micromolar range | - |
Note: Specific IC50 values for many derivatives are often presented in graphical form or as ranges in the source literature. "Potent" indicates significant inhibitory activity as described in the cited source.
Table 2: Cellular Activity of a Potent Pyrrolo[1,2-a]pyrazinone Derivative
| Compound Reference | Cell Line | Assay | Endpoint | Result |
| Compound 15a [4] | Various | Cell Growth | Inhibition of proliferation | Effective inhibition |
| Compound 15a [4] | Various | Western Blot | Modulation of downstream targets | Confirmed target engagement |
Key Signaling Pathways
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that responds to stressful stimuli and inflammatory cytokines, playing a significant role in cell differentiation, apoptosis, and autophagy.[5][6] The FTase-p38 signaling axis has been associated with the anticancer action of certain pyrrolo[1,2-a]pyrazine derivatives. The following diagram illustrates a generalized p38 MAPK signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of kinase inhibitors like this compound.
PIM Kinase Inhibition Assay
This protocol is adapted from standard biochemical assays used to determine the in vitro potency of inhibitors against PIM kinases.
Materials:
-
Recombinant human PIM1, PIM2, or PIM3 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BSA, 2 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., a fluorescently labeled peptide)
-
Test compound (this compound) dissolved in DMSO
-
Stop solution (e.g., EDTA)
-
384-well assay plates
-
Plate reader capable of detecting fluorescence or luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the PIM kinase enzyme (e.g., 10 µL of a 2.5x concentrated solution) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and peptide substrate mixture (e.g., 10 µL of a 2.5x concentrated solution).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Measure the signal (e.g., fluorescence) on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., prostate, leukemia)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Experimental and Logical Workflows
The discovery and validation of a kinase inhibitor follows a structured workflow, from initial screening to in-depth cellular characterization.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the activity of related analogs, it is plausible that this compound could exhibit inhibitory effects against kinases such as those in the PIM family or those involved in the p38 MAPK pathway. Further investigation is warranted to synthesize and evaluate this compound specifically. Future studies should focus on:
-
Synthesis and Characterization: The development of an efficient synthetic route to obtain pure this compound.
-
Broad Kinase Profiling: Screening against a large panel of kinases to determine its primary targets and selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
In-depth Cellular and In Vivo Studies: Elucidating its mechanism of action in relevant disease models.
This technical guide provides a foundational framework for researchers and drug developers interested in exploring the potential of this compound as a novel kinase inhibitor. The provided protocols and workflows offer a clear path for its systematic evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Synthesis of 6-Acetylpyrrolo[1,2-a]pyrazine: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of 6-Acetylpyrrolo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The methodologies outlined below are intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to the preparation of this valuable compound.
Introduction
The pyrrolo[1,2-a]pyrazine core is a recurring motif in a variety of biologically active compounds. The introduction of an acetyl group at the 6-position can significantly influence the pharmacological properties of this scaffold, making the development of efficient synthetic routes to this compound a key objective for medicinal chemists. This document details a primary method for the synthesis of this target molecule via electrophilic acylation of the parent pyrrolo[1,2-a]pyrazine heterocycle.
Synthesis Methodology
The principal route for the preparation of this compound involves the direct electrophilic acylation of the pyrrolo[1,2-a]pyrazine core. This approach is advantageous due to its straightforward nature and the ready availability of the starting materials.
A key strategy for the synthesis of the pyrrolo[1,2-a]pyrazine scaffold itself involves the reaction of α-azidochalcones with 2-pyrrolecarbaldehyde. This method provides a versatile entry point to the core heterocyclic system.
Method 1: Electrophilic Acetylation of Pyrrolo[1,2-a]pyrazine
A direct and effective method for the synthesis of this compound is the electrophilic acetylation of the parent pyrrolo[1,2-a]pyrazine. This reaction typically proceeds with good regioselectivity, favoring substitution at the electron-rich pyrrole moiety of the fused ring system.[1]
Experimental Protocol:
Materials:
-
Pyrrolo[1,2-a]pyrazine
-
Acetic anhydride
-
A Lewis acid catalyst (e.g., Aluminum chloride)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of pyrrolo[1,2-a]pyrazine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Slowly add acetic anhydride to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Quantitative Data:
| Method | Reagents | Solvent | Catalyst | Yield (%) | Reference |
| Electrophilic Acylation | Pyrrolo[1,2-a]pyrazine, Acetic anhydride | DCM | Lewis Acid | 60-80* | [1] |
*Yields are approximate and can vary based on specific reaction conditions and the scale of the reaction.
Visualization of the Synthetic Pathway
To aid in the understanding of the synthetic process, the following diagrams illustrate the key reaction pathways.
Caption: Electrophilic acylation of pyrrolo[1,2-a]pyrazine.
Alternative Considerations: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is another powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] While typically used for introducing a formyl group (-CHO), modifications of this reaction can potentially be employed for acetylation. This could involve the use of N,N-dimethylacetamide and phosphoryl chloride to generate the corresponding Vilsmeier reagent for acetylation.
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to the final, characterized product follows a logical progression.
Caption: Workflow for synthesis and characterization.
Conclusion
The synthesis of this compound can be reliably achieved through the electrophilic acylation of the parent heterocycle. The detailed protocol provided in this application note serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further optimization of reaction conditions may be necessary depending on the specific scale and available resources. The structural integrity of the final product should always be confirmed by standard analytical techniques.
References
Application Notes and Protocols for 6-Acetylpyrrolo[1,2-a]pyrazine in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetylpyrrolo[1,2-a]pyrazine is a heterocyclic small molecule belonging to the pyrrolopyrazine class of compounds. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects. These application notes provide detailed protocols for the in-vitro evaluation of this compound, offering a foundational framework for researchers to investigate its potential therapeutic applications. The following sections outline protocols for assessing cytotoxicity, anti-inflammatory, and enzyme inhibitory activities, complete with data presentation tables and workflow visualizations.
Data Presentation: In-Vitro Bioactivity of Pyrrolopyrazine Derivatives
The following tables summarize the reported in-vitro activities of various pyrrolopyrazine derivatives, providing a comparative basis for the evaluation of this compound.
Table 1: Cytotoxicity of Pyrrolopyrazine Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidin-4(5H)-one hybrid | MCF-7 (Breast Cancer) | MTT | 5a: >100, 5e: 1.5, 5g: 1.8, 5h: 2.1 | [1] |
| Furo[2,3–d]pyrimidinone analogue 4 | HCT‐116 (Colorectal) | MTT | 6.1 ± 0.8 | [1] |
| Furo[2,3–d]pyrimidinone analogue 4 | PC3 (Prostate Cancer) | MTT | 10.2 ± 2.5 | [1] |
| 3-Trifluoromethyl-5,6-dihydro-[2][3]triazolo pyrazine derivative | DU-145 (Prostate Cancer) | Not Specified | 5 ± 1 µg/mL | [4] |
| Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' | Four different cancer cell lines | Not Specified | 29 to 59 | [5] |
Table 2: Kinase Inhibitory Activity of Pyrrolopyrazine Derivatives
| Compound/Derivative | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Pyrazine-2-carbonitrile derivative (Prexasertib) | CHK1 | Not Specified | 1 | [6] |
| Pyrazine-2-carbonitrile derivative (Prexasertib) | CHK2 | Not Specified | 8 | [6] |
| Pyrazolo[1,5-a]pyrazine derivative | JAK1 | Not Specified | 3 | [6] |
| Pyrazolo[1,5-a]pyrazine derivative | JAK2 | Not Specified | 8.5 | [6] |
| Pyrazolo[1,5-a]pyrazine derivative | TYK2 | Not Specified | 7.7 | [6] |
| Pyrrolo[2,3-d]pyrimidine derivative 5k | EGFR | Not Specified | 40 to 204 | [5] |
| Pyrrolo[2,3-d]pyrimidine derivative 5k | Her2 | Not Specified | 40 to 204 | [5] |
| Pyrrolo[2,3-d]pyrimidine derivative 5k | VEGFR2 | Not Specified | 40 to 204 | [5] |
| Pyrrolo[2,3-d]pyrimidine derivative 5k | CDK2 | Not Specified | 40 to 204 | [5] |
Experimental Protocols
In-Vitro Cytotoxicity Assay: MTT Protocol
This protocol outlines the determination of the cytotoxic effects of this compound on mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, HT-29, U-87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Doxorubicin or a known toxin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound, positive control, and negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the in-vitro cytotoxicity MTT assay.
In-Vitro Anti-Inflammatory Assay: COX-2 Inhibition
This protocol describes a method to evaluate the inhibitory effect of this compound on the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The assay is based on a fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2.[3]
Materials:
-
This compound
-
COX-2 (human) inhibitor screening assay kit (containing COX-2 enzyme, assay buffer, cofactor, probe, and substrate)
-
Positive control (e.g., Celecoxib or Indomethacin)
-
Negative control (vehicle, e.g., DMSO)
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare the COX-2 cofactor working solution, COX-2 working solution, COX-2 probe, and COX-2 substrate according to the manufacturer's instructions. Dissolve the test compound and positive control in DMSO to prepare stock solutions.
-
Assay Plate Setup: In a 96-well black plate, add the following to the respective wells:
-
Blank: 10 µL DMSO + 150 µL Tris-HCl (pH 7.8) + 10 µL COX-2 cofactor working solution.
-
100% Enzyme Activity Control: 10 µL DMSO + 150 µL Tris-HCl (pH 7.8) + 10 µL COX-2 cofactor working solution + 10 µL COX-2 working solution.
-
Positive Control: 10 µL of positive control solution + 150 µL Tris-HCl (pH 7.8) + 10 µL COX-2 cofactor working solution + 10 µL COX-2 working solution.
-
Test Sample: 10 µL of this compound solution (at various concentrations) + 150 µL Tris-HCl (pH 7.8) + 10 µL COX-2 cofactor working solution + 10 µL COX-2 working solution.
-
-
Pre-incubation: Mix the contents of the wells and incubate the plate at 37°C for 10 minutes.
-
Probe Addition: Add 10 µL of the COX-2 probe to each well.
-
Reaction Initiation: Quickly add 10 µL of the COX-2 substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C in the dark for 5 minutes.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of COX-2 inhibition using the following formula: % Inhibition = [(RFU_control - RFU_sample) / RFU_control] x 100 (where RFU is the Relative Fluorescence Unit) Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Caption: Simplified diagram of the NF-κB signaling pathway.
In-Vitro Enzyme Inhibition Assay: Kinase Inhibition (EGFR)
This protocol is designed to assess the inhibitory activity of this compound against Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often implicated in cancer. The assay measures the amount of ADP produced, which is correlated with kinase activity.
Materials:
-
This compound
-
Recombinant human EGFR kinase
-
Kinase assay buffer
-
ATP
-
EGFR substrate (e.g., a specific peptide)
-
Positive control (e.g., Gefitinib or Erlotinib)
-
Negative control (vehicle, e.g., DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the kinase buffer, ATP solution, and EGFR substrate solution as recommended by the assay kit manufacturer. Prepare a stock solution of this compound and the positive control in DMSO.
-
Assay Plate Setup: In a 96-well white opaque plate, add the following to the respective wells:
-
Blank: Kinase buffer without enzyme.
-
Enzyme Control: EGFR kinase in kinase buffer.
-
Positive Control: EGFR kinase and a known inhibitor in kinase buffer.
-
Test Sample: EGFR kinase and this compound (at various concentrations) in kinase buffer.
-
-
Pre-incubation: Add the test compound or controls to the wells containing the enzyme and incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves two steps:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition using the following formula: % Inhibition = [1 - (Luminescence_sample / Luminescence_control)] x 100 Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Caption: General workflow for an in-vitro kinase inhibition assay.
Conclusion
The provided protocols offer a starting point for the in-vitro characterization of this compound. Given the diverse biological activities of the pyrrolopyrazine scaffold, these assays for cytotoxicity, anti-inflammatory, and enzyme inhibitory potential are highly relevant. Researchers are encouraged to adapt and optimize these protocols based on the specific biological questions being addressed and the particular characteristics of the experimental systems being used. The systematic application of these in-vitro assays will be instrumental in elucidating the pharmacological profile of this compound and its potential as a lead compound for drug development.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Lanesboro Correctional Institution - Wikipedia [en.wikipedia.org]
- 3. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ansonrecord.com [ansonrecord.com]
- 6. Lanesboro Correctional Institution [prisonpro.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
Purifying 6-Acetylpyrrolo[1,2-a]pyrazine: A Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the purification of 6-Acetylpyrrolo[1,2-a]pyrazine, a heterocyclic compound of interest in pharmaceutical and flavor chemistry research. The following methods are based on established techniques for the purification of structurally similar pyrazine derivatives and are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a bicyclic aza-heterocycle with potential applications in medicinal chemistry and as a flavor component.[1] Achieving high purity of this compound is critical for accurate biological evaluation and chemical analysis. This document outlines two primary purification techniques: Normal-Phase Flash Chromatography and Liquid-Liquid Extraction, followed by column chromatography.
Key Purification Techniques
The choice of purification method will depend on the scale of the synthesis and the nature of the impurities. Flash chromatography is a versatile and widely used technique for the purification of pyrazine derivatives.[1][2][3] Liquid-liquid extraction is a useful initial cleanup step to remove highly polar or non-polar impurities.[4]
Table 1: Comparison of Purification Techniques
| Technique | Principle | Typical Solvents | Purity Achieved | Typical Yield |
| Normal-Phase Flash Chromatography | Differential adsorption onto a solid phase (silica gel) | Hexane/Ethyl Acetate gradient | >95% | 70-90% |
| Liquid-Liquid Extraction & Column Chromatography | Partitioning between immiscible liquid phases followed by adsorption chromatography | Dichloromethane, Ethyl Acetate, Hexane | >90% | 60-80% |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This protocol is adapted from standard procedures for the purification of pyrazine derivatives.[1][2]
Materials:
-
Crude this compound
-
Silica gel (high surface area, e.g., >700 m²/g, is recommended for challenging separations)[1]
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Flash chromatography system (e.g., Biotage® SNAP Ultra) or glass column
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. A starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 to 3:2 v/v).[2]
-
Column Equilibration: Equilibrate the silica gel column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Loading: Load the dissolved sample onto the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The optimal gradient will depend on the TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Caption: Sequential workflow for purification by extraction followed by chromatography.
Data Summary
While specific quantitative data for the purification of this compound is not extensively published, the following table summarizes expected outcomes based on the purification of similar pyrazine derivatives.
Table 2: Expected Purity and Yield
| Purification Step | Parameter | Expected Value | Reference |
| Crude Synthesis Product | Purity | 50-80% | - |
| After Liquid-Liquid Extraction | Purity | 70-90% | - |
| After Flash Chromatography | Purity | >95% | [1][2] |
| Overall Process | Recovery | 60-85% | [2][3] |
Conclusion
The protocols outlined in this application note provide a robust framework for the successful purification of this compound. Normal-phase flash chromatography using a hexane/ethyl acetate solvent system is the recommended primary method for achieving high purity. For cruder samples, a preliminary liquid-liquid extraction can significantly improve the efficiency of the final chromatographic step. Researchers should optimize the specific conditions based on their reaction outcomes and the impurity profile of their crude material.
References
Application of Pyrrolo[1,2-a]pyrazine Derivatives in Fluorescence Microscopy
While the specific compound 6-Acetylpyrrolo[1,2-a]pyrazine is not documented in the scientific literature as a fluorescent probe for microscopy, the broader family of pyrrolo[1,2-a]pyrazine derivatives has shown significant promise in the development of novel fluorophores for bioimaging. This report details the application of these related compounds, providing insights into their properties and protocols for their use, which may serve as a valuable reference for researchers and drug development professionals.
Certain derivatives, particularly hybrid structures, have been synthesized and characterized, revealing unique optical properties suitable for fluorescence microscopy. These compounds offer potential for various bioimaging applications due to their emissive properties in solution and within cellular environments.
Photophysical Properties of Fluorescent Pyrrolo[1,2-a]pyrazine Derivatives
The core pyrrolo[1,2-a]pyrazine scaffold can be chemically modified to produce derivatives with desirable fluorescent characteristics. A notable example is the development of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures, which exhibit blue fluorescence. The photophysical properties of these compounds are influenced by their chemical substitutions and the solvent environment.
| Compound Class | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Key Features | Reference |
| Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Hybrids | Varies (e.g., ~350-400 nm) | Varies (e.g., ~450-500 nm, Blue Emission) | Up to 56% in solution | Good cell permeability, negligible phototoxicity, some show aggregation-induced emission (AIE).[1] | [1][2] |
| Pyrrolo[1,2-a]quinoxaline Derivatives | Varies | Varies | Not specified | Environmental responsiveness, potential for lysosomal localization. |
Note: The table summarizes data for classes of derivatives, as specific data for a single, universally adopted probe is not available. Researchers should refer to the primary literature for specifics on individual compounds.
Experimental Protocols
The following are generalized protocols based on the application of fluorescent pyrrolo[1,2-a]pyrazine derivatives in cellular imaging. Specific concentrations, incubation times, and instrument settings should be optimized for the particular derivative and cell type used.
Protocol 1: General Cellular Staining with Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Derivatives
This protocol is adapted from studies demonstrating the bioimaging potential of novel fluorescent probes.
1. Reagent Preparation:
- Prepare a stock solution of the fluorescent pyrrolo[1,2-a]pyrazine derivative (e.g., 1 mM in DMSO).
- Prepare cell culture medium appropriate for the cell line being used.
- Prepare Phosphate-Buffered Saline (PBS).
2. Cell Culture and Staining:
- Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
- Dilute the stock solution of the fluorescent probe to the desired working concentration (e.g., 1-10 µM) in the cell culture medium.
- Remove the old medium from the cells and wash once with PBS.
- Add the medium containing the fluorescent probe to the cells.
- Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO2 incubator.
3. Imaging:
- After incubation, remove the staining solution and wash the cells two to three times with PBS.
- Add fresh cell culture medium or PBS for imaging.
- Image the cells using a fluorescence microscope with appropriate filter sets for the probe's excitation and emission wavelengths (e.g., DAPI or custom blue channel).
Logical Workflow for Probe Application
The following diagram illustrates a typical workflow for the application of a novel fluorescent pyrrolo[1,2-a]pyrazine derivative in cell-based fluorescence microscopy.
Signaling Pathway Visualization
While no specific signaling pathways have been definitively elucidated using this compound, some derivatives of the parent scaffold have been investigated for their effects on cellular signaling, for instance, in the context of cancer research. The diagram below illustrates a hypothetical signaling pathway that could be investigated using a fluorescent derivative that localizes to a specific organelle or interacts with a particular protein.
References
- 1. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (Aloisine A) as a Chemical Probe for Cyclin-Dependent Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific data regarding the use of 6-Acetylpyrrolo[1,2-a]pyrazine as a chemical probe is not available in current scientific literature, the broader class of pyrrolo[2,3-b]pyrazines has yielded potent and selective kinase inhibitors. This document focuses on a well-characterized member of this family, 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine , also known as Aloisine A . Aloisine A is a potent, cell-permeable, and ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK2, and Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] Its selectivity and mechanism of action make it an excellent chemical probe for investigating the roles of these kinases in cell cycle regulation, apoptosis, and neurobiology.[2][3]
These notes provide essential data and detailed protocols for utilizing Aloisine A to probe CDK signaling pathways in biochemical and cellular contexts.
Data Presentation: Inhibitory Profile of Aloisine A
Aloisine A exhibits high selectivity for a subset of CDKs and GSK-3, with significantly lower activity against a broad panel of other kinases.[2][4]
| Target Kinase | IC₅₀ (µM) | Notes |
| CDK1 / Cyclin B | 0.15 | Key regulator of the G2/M cell cycle transition. |
| CDK2 / Cyclin A | 0.12 | Regulates S phase progression. |
| CDK2 / Cyclin E | 0.4 | Essential for the G1/S cell cycle transition. |
| CDK5 / p35 | 0.16 | Implicated in neuronal functions and neurodegenerative diseases. |
| GSK-3α | 0.5 | Involved in numerous signaling pathways, including metabolism and apoptosis. |
| GSK-3β | 1.5 | A key enzyme in various cellular processes; implicated in Alzheimer's disease. |
| JNK | ~3 - 10 | Moderate inhibition observed. |
| CK1, CK2, CDK4/D1, PKA, etc. | ≥ 100 | Considered a poor inhibitor of these and 20+ other kinases.[4] |
Signaling Pathway Visualization
The following diagram illustrates the central role of CDK1 and CDK2 in cell cycle progression and highlights the points of inhibition by Aloisine A. Aloisine A acts as a competitive inhibitor of ATP, preventing the phosphorylation of downstream substrates required for cell cycle phase transitions.[3][5]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a method to determine the IC₅₀ value of Aloisine A against CDK2/Cyclin A. It can be adapted for other CDK complexes.
1. Materials and Reagents:
-
Recombinant human CDK2/Cyclin A enzyme (e.g., Promega, Carna Biosciences)
-
Aloisine A (6-Phenyl-5H-pyrrolo[2,3-b]pyrazine)
-
Kinase Substrate (e.g., Histone H1 or a specific peptide like K-L-A-K-S-F-G)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 96-well or 384-well assay plates
-
Plate-reading luminometer
2. Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Aloisine A in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. A typical starting concentration for the dilution plate would be 1 mM.
-
Enzyme Preparation: Thaw the recombinant CDK2/Cyclin A on ice. Dilute the enzyme to the final working concentration (e.g., 1-5 ng/µL) in Kinase Assay Buffer. The optimal concentration should be determined empirically to achieve 10-30% ATP consumption in the reaction.
-
Substrate/ATP Mix Preparation: Prepare a solution containing the kinase substrate and ATP in Kinase Assay Buffer. The final concentration of ATP should be close to its Km for the kinase (typically 10-100 µM).
-
Assay Reaction:
-
Add 1 µL of serially diluted Aloisine A or DMSO (for positive and negative controls) to the wells of the assay plate.
-
Add 2 µL of the diluted enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well. The final reaction volume is 5 µL.
-
Shake the plate gently for 30 seconds and incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Aloisine A relative to the DMSO controls.
-
Plot the percent inhibition against the log concentration of Aloisine A.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay (DNA Content-Based)
This protocol assesses the anti-proliferative effect of Aloisine A on a cancer cell line (e.g., HeLa, MCF-7) by measuring total DNA content, which avoids artifacts associated with cell size changes during cell cycle arrest.
1. Materials and Reagents:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Aloisine A
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
CyQUANT™ Cell Proliferation Assay Kit (Thermo Fisher) or Hoechst 33342 dye
-
Clear-bottom, black-walled 96-well cell culture plates
-
Fluorescence microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of Aloisine A in complete medium from a DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Measurement (using CyQUANT™):
-
At the end of the incubation, remove the plate from the incubator and carefully aspirate the medium.
-
Freeze the plate at -80°C for at least 30 minutes (this step is crucial for cell lysis).
-
Thaw the plate at room temperature.
-
Prepare the CyQUANT™ GR dye/cell-lysis buffer solution according to the manufacturer's protocol.
-
Add 200 µL of the CyQUANT™ solution to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission detection at ~520 nm.
3. Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the log concentration of Aloisine A and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Experimental Workflow Visualization
The following diagram outlines a typical workflow for characterizing a kinase inhibitor chemical probe like Aloisine A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aloisine A, CDK inhibitor (CAS 496864-16-5) | Abcam [abcam.com]
- 5. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
Application Notes & Protocols: Experimental Design for Efficacy Testing of 6-Acetylpyrrolo[1,2-a]pyrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction 6-Acetylpyrrolo[1,2-a]pyrazine is a novel heterocyclic compound. Its core structure, pyrrolo[1,2-a]pyrazine, is a scaffold found in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Given this potential, a structured and rigorous experimental approach is required to determine the therapeutic efficacy of this specific derivative.
This document provides a comprehensive, tiered experimental design for evaluating the biological efficacy of this compound, from initial in vitro screening to in vivo validation. The protocols and data presentation formats are designed to guide researchers in generating clear, reproducible, and comparable results.
Tier 1: Initial In Vitro Screening & Cytotoxicity Profiling
The primary goal of this tier is to assess the general cytotoxicity of this compound across various cell lines and to identify a potential therapeutic window. This initial screen will inform the direction of subsequent, more specific efficacy studies.
Caption: Tier 1 workflow for initial compound screening.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[4][5] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells produces a purple formazan product, the quantity of which is proportional to the number of living cells.[4][5][6][7]
Materials:
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
Selected cell lines (e.g., U937 lymphoma, PANC-1 pancreatic cancer, MCF-7 breast cancer, and NIH/3T3 normal fibroblasts)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium from a primary stock in DMSO. Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Presentation: Table 1. Cytotoxicity Profile (IC50)
The half-maximal inhibitory concentration (IC50) values should be calculated from dose-response curves and summarized as follows.
| Cell Line | Cell Type | IC50 (µM) after 48h | Selectivity Index (SI)* |
| U937 | Human Lymphoma | Value | Value |
| PANC-1 | Human Pancreatic Cancer | Value | Value |
| MCF-7 | Human Breast Cancer | Value | Value |
| NIH/3T3 | Mouse Fibroblast (Normal) | Value | N/A |
| HUVEC | Human Endothelial (Normal) | Value | N/A |
*Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line.
Tier 2: Mechanism of Action (MoA) Elucidation
Based on the results from Tier 1, this phase focuses on investigating the potential molecular mechanisms. Two plausible scenarios are presented below: A) Anti-inflammatory Activity and B) Anti-cancer Activity .
Scenario A: Investigation of Anti-inflammatory Potential
If the compound shows low cytotoxicity in normal cells, its anti-inflammatory properties can be explored. The NF-κB signaling pathway is a critical regulator of inflammatory responses.[8][9]
Caption: Potential inhibition of the NF-κB pathway.
This protocol uses immunofluorescence and high-content imaging to quantify the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key step in its activation.[10]
Materials:
-
HeLa or RAW 264.7 cells
-
TNF-α or Lipopolysaccharide (LPS) as a stimulant
-
Test compound
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG (Alexa Fluor 488)
-
DAPI nuclear stain
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
High-content imaging system
Procedure:
-
Cell Culture: Seed cells on 96-well imaging plates and allow them to adhere overnight.
-
Pre-treatment: Treat cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include unstimulated and vehicle-stimulated controls.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-p65 antibody overnight at 4°C. Wash, then incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature.
-
Imaging: Wash the wells and acquire images using a high-content imaging system.
-
Analysis: Use image analysis software to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. The nuclear-to-cytoplasmic intensity ratio indicates the degree of translocation.
| Treatment Group | Compound Conc. (µM) | Stimulant (TNF-α) | Nuclear/Cytoplasmic p65 Intensity Ratio (Mean ± SD) | % Inhibition |
| Unstimulated Control | 0 | - | Value | N/A |
| Vehicle Control | 0 | + | Value | 0 |
| Test Compound | 1 | + | Value | Value |
| Test Compound | 10 | + | Value | Value |
| Test Compound | 50 | + | Value | Value |
Scenario B: Investigation of Anti-cancer Potential
If Tier 1 results show selective cytotoxicity towards cancer cells, the next step is to investigate the underlying anti-proliferative or pro-apoptotic pathways. Some pyrrolo[1,2-a]pyrazine derivatives have been shown to act via the p38 MAPK signaling axis.[11]
Caption: Potential modulation of the p38 MAPK pathway.
This protocol assesses the activation state of p38 MAPK by detecting its phosphorylated form (p-p38) relative to the total amount of p38 protein.
Materials:
-
Cancer cell line of interest (e.g., U937)
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK, Rabbit anti-total p38 MAPK, Rabbit anti-β-actin
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with the test compound at various concentrations for a specified time (e.g., 6, 12, or 24 hours).
-
Protein Extraction: Lyse the cells on ice with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody (anti-p-p38 or anti-total p38) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The same membrane can be stripped and re-probed for total p38 and β-actin (as a loading control) to ensure accurate quantification.
Quantify band intensities using densitometry software and normalize the p-p38 signal to total p38.
| Treatment Group | Compound Conc. (µM) | p-p38 / Total p38 Ratio (Normalized to Control) |
| Vehicle Control | 0 | 1.00 |
| Test Compound | 1 | Value |
| Test Compound | 10 | Value |
| Test Compound | 50 | Value |
Tier 3: In Vivo Efficacy Testing
If in vitro results are promising, the final step is to evaluate the compound's efficacy in a relevant animal model.
Caption: Tier 3 workflow for in vivo efficacy validation.
Scenario A Follow-up: Murine Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing pathological and immunological features with the human disease.[12][13]
Materials:
-
DBA/1 mice (male, 8-10 weeks old)[14]
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Test compound formulated for administration (e.g., in corn oil for oral gavage)
-
Positive control (e.g., Methotrexate)
-
Digital calipers
Procedure:
-
Primary Immunization (Day 0): Emulsify Type II collagen with CFA. Anesthetize mice and inject 100 µL of the emulsion subcutaneously at the base of the tail.[15]
-
Booster Immunization (Day 21): Emulsify Type II collagen with IFA. Administer a 100 µL booster injection at a different site near the base of the tail.[13][15]
-
Monitoring and Scoring: Begin monitoring mice for signs of arthritis around day 24. Score each paw on a scale of 0-4 based on redness and swelling (maximum score of 16 per mouse).[14]
-
Treatment: Once arthritis is established (e.g., mean score of 4-6), randomize mice into treatment groups (Vehicle, Test Compound at different doses, Positive Control). Administer treatment daily via the chosen route (e.g., oral gavage) for a set period (e.g., 14-21 days).
-
Endpoint Measurement: Continue to measure arthritis scores and paw thickness with calipers 2-3 times per week. Monitor body weight as an indicator of toxicity.
-
Terminal Analysis: At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-6) and paws for histological evaluation of joint inflammation and damage.
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day X) | Mean Paw Thickness (mm, Day X) | Serum TNF-α (pg/mL) |
| Naive (No Disease) | N/A | 0 | Value | Value |
| Vehicle Control | N/A | Value | Value | Value |
| Test Compound | Low | Value | Value | Value |
| Test Compound | High | Value | Value | Value |
| Methotrexate | 1 | Value | Value | Value |
Scenario B Follow-up: Human Tumor Xenograft Model
This model assesses the ability of a compound to inhibit tumor growth in an in vivo setting using immunodeficient mice.[16][17]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice)[16][18]
-
Cancer cell line of interest (e.g., U937) suspended in Matrigel/PBS
-
Test compound formulated for administration
-
Positive control (standard-of-care chemotherapy)
-
Digital calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width²) / 2.[17][18]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Dosing: Administer the test compound, vehicle, or positive control according to the planned schedule (e.g., daily for 21 days).
-
Endpoint Measurement: Monitor tumor volume and body weight throughout the study.
-
Terminal Analysis: At the end of the study (or when tumors reach the maximum allowed size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot for pharmacodynamic markers like p-p38).
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³, Day X) | Tumor Growth Inhibition (%)* | Mean Final Tumor Weight (g) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | Value | 0 | Value | Value |
| Test Compound | Low | Value | Value | Value | Value |
| Test Compound | High | Value | Value | Value | Value |
| Positive Control | Dose | Value | Value | Value | Value |
*Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. 2.2. Murine Model of Collagen-Induced Arthritis [bio-protocol.org]
- 15. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 16. Tumor Xenograft modeling and in vivo experiments [bio-protocol.org]
- 17. In vivo mouse xenograft tumor model [bio-protocol.org]
- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for the Quantification of 6-Acetylpyrrolo[1,2-a]pyrazine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetylpyrrolo[1,2-a]pyrazine is a heterocyclic compound of interest in various fields of biomedical research. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides a detailed application note and protocol for the sensitive and selective quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for research purposes and should be fully validated in the end-user's laboratory.
Physicochemical Properties of this compound
-
Chemical Structure: C₉H₈N₂O
-
Molecular Weight: 160.17 g/mol
-
Appearance: Assumed to be a solid at room temperature.
-
Polarity: The pyrrolo[1,2-a]pyrazine core is relatively polar, and the addition of an acetyl group is expected to further increase its polarity. This makes it suitable for reverse-phase liquid chromatography.
Analytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is the method of choice for quantifying small molecules in complex biological matrices due to its high selectivity and sensitivity.
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve and quality control samples.
-
Calibration Curve Standards: Spike the appropriate volume of working standard solutions into blank plasma to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank plasma with the corresponding working standard solutions.
Sample Preparation from Biological Matrix (Plasma)
The following protocol describes a protein precipitation method for plasma samples:
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of ice-cold acetonitrile containing a suitable internal standard (IS). The choice of IS should be a structurally similar compound with a different mass-to-charge ratio.
-
Vortex the samples for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A).
-
Vortex briefly and inject a portion of the reconstituted sample onto the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters:
| Parameter | Suggested Condition |
| Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 5% B, ramp to 95% B, hold, and re-equilibrate. |
Mass Spectrometry Parameters:
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined by infusion of the analyte standard |
| Product Ion (Q3) | To be determined by infusion of the analyte standard |
| Collision Energy | To be optimized for the specific MRM transition |
Data Presentation: Quantitative Method Validation Summary
The following table summarizes hypothetical but realistic quantitative data for a validated LC-MS/MS method for this compound in human plasma.
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | LLOQ: < 15%, LQC: < 10%, MQC: < 10%, HQC: < 10% |
| Inter-day Precision (%CV) | LLOQ: < 15%, LQC: < 10%, MQC: < 10%, HQC: < 10% |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% for LLOQ) |
| Matrix Effect | Normalized to IS, within acceptable limits (e.g., 85-115%) |
| Recovery | Consistent and reproducible across QC levels (e.g., > 80%) |
| Stability (Freeze-Thaw) | Stable for at least 3 cycles |
| Stability (Short-Term) | Stable on the benchtop for at least 4 hours |
| Stability (Long-Term) | Stable at -80°C for at least 30 days |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in plasma.
Hypothetical Signaling Pathway Involvement
Given that some pyrrolopyrazine derivatives have been investigated as kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway where this compound could act as a Janus Kinase (JAK) inhibitor.
Caption: Hypothetical inhibition of the JAK-STAT signaling pathway by this compound.
6-Acetylpyrrolo[1,2-a]pyrazine: A Versatile Scaffold for Novel Drug Design
Application Notes and Protocols for Researchers in Drug Development
The pyrrolo[1,2-a]pyrazine core, and specifically its 6-acetyl derivative, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a diverse range of bioactive molecules with potential applications in oncology, neuropharmacology, and infectious diseases. This document provides detailed application notes and experimental protocols for researchers and scientists interested in exploring the potential of 6-acetylpyrrolo[1,2-a]pyrazine as a scaffold for novel drug design.
Application Notes
The this compound scaffold has demonstrated a broad spectrum of biological activities, making it an attractive starting point for the design of novel therapeutics. Key areas of application include:
-
Anticancer Agents: Derivatives of this scaffold have shown potent cytotoxic activity against a variety of cancer cell lines, including lymphoma, prostate, breast, lung, and cervical cancer.[1][2][3] The mechanisms of action are often multifactorial, involving the induction of apoptosis through caspase activation and PARP cleavage, cell cycle arrest, and modulation of key signaling pathways such as the FTase-p38 axis.[1][2][3]
-
Kinase Inhibitors: The pyrrolo[1,2-a]pyrazine core has been successfully utilized to develop inhibitors of several important protein kinases, including PIM kinases, Cyclin-Dependent Kinases (CDKs), and Glycogen Synthase Kinase-3 (GSK-3).[4][5] These kinases are implicated in various cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.
-
Neuroprotective Agents: Certain derivatives have been designed as ligands for the Translocator Protein (TSPO), a promising target for the development of anxiolytic and neuroprotective drugs.[6] These compounds have shown potential for treating anxiety and other neurological disorders without the side effects associated with traditional benzodiazepines.[6]
-
Antimicrobial Agents: The pyrrolo[1,2-a]pyrazine scaffold has also been investigated for its antibacterial and antifungal properties, indicating its potential in the development of new anti-infective agents.[4]
Data Presentation
The following tables summarize the quantitative data for various this compound derivatives and related analogs, highlighting their potential in different therapeutic areas.
Table 1: Anticancer Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6b | U937 (Human Lymphoma) | Potent Inhibition (Qualitative) | [1] |
| 6x | U937 (Human Lymphoma) | More potent than 6b (Qualitative) | [1] |
| 3h | PC-3 (Prostate Cancer) | 1.18 ± 0.05 | [2] |
| 3h | MCF-7 (Breast Cancer) | 1.95 ± 0.04 | [2] |
| PPDHMP | A549 (Lung Cancer) | 19.94 ± 1.23 µg/mL | [3] |
| PPDHMP | HeLa (Cervical Cancer) | 16.73 ± 1.78 µg/mL | [3] |
Table 2: Kinase Inhibitory Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 1 | PIM-1 | Low micromolar range | [5] |
| 15a | PIM-1 | Potent Inhibition (Qualitative) | [5] |
Table 3: Anxiolytic Activity of a Pyrrolo[1,2-a]pyrazine TSPO Ligand
| Compound ID | Assay | Effective Dose Range (mg/kg) | Reference |
| GML-11 | Open Field Test (Anxiolytic action) | 0.001 - 0.100 | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives and the execution of essential biological assays.
Synthesis Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Aldol Condensation (Exemplified for a derivative analogous to 6x)
This protocol describes a general method for the synthesis of chalcone-like derivatives from this compound via a base-catalyzed aldol condensation.
Materials:
-
This compound
-
2,4-Dimethoxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Filter paper
Procedure:
-
In a small Erlenmeyer flask, prepare a solution of sodium hydroxide by dissolving it in a mixture of 95% ethanol and water.
-
To the stirred basic solution, add this compound (1 equivalent).
-
Slowly add 2,4-dimethoxybenzaldehyde (1.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, isolate the product by vacuum filtration.
-
Wash the precipitate with a small amount of cold water, followed by a small amount of cold 95% ethanol to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the crude (E)-1-(4-(2,4-dimethoxyphenyl)-1-oxo-3-phenylbut-3-en-2-yl)pyrrolo[1,2-a]pyrazin-6(2H)-one derivative.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure compound.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Three-Component Synthesis of 3,4-Dihydropyrrolo[1,2-a]pyrazine Derivatives (Exemplified for a derivative analogous to 3h)
This protocol outlines a one-pot, three-component reaction to synthesize highly functionalized 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives.
Materials:
-
Pyrrole-2-carbaldehyde
-
4-Bromobenzylamine
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one
-
Appropriate solvent (e.g., Ethanol, Acetonitrile)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Magnetic stirrer and stir bar
-
Heating source (e.g., oil bath)
Procedure:
-
To a reaction vessel, add pyrrole-2-carbaldehyde (1 equivalent), 4-bromobenzylamine (1 equivalent), and 2-bromo-1-(4-fluorophenyl)ethan-1-one (1 equivalent) in a suitable solvent.
-
Seal the vessel or equip it with a condenser and heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) for a specified time (e.g., 1-24 hours). The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 3,4-dihydropyrrolo[1,2-a]pyrazine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Biological Assay Protocols
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., U937, PC-3, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with the test compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Reaction buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Induce apoptosis in the cells by treating them with the test compound for a specific duration.
-
Harvest the cells and lyse them using the cell lysis buffer on ice.
-
Centrifuge the cell lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer and the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Protocol 5: PARP Cleavage Detection by Western Blot
This protocol is used to detect the cleavage of PARP, a hallmark of apoptosis, in cells treated with the test compounds.
Materials:
-
Cells treated with the test compound
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Treat cells with the test compound to induce apoptosis.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PARP overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Detect the protein bands using a Western blot imaging system. The appearance of an 89 kDa fragment indicates the cleavage of the 116 kDa full-length PARP.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Proposed FTase-p38 signaling axis targeted by pyrrolo[1,2-a]pyrazine derivatives.
Caption: Apoptosis induction via Bcl-2 downregulation and caspase activation.
Experimental Workflow Diagrams
Caption: General workflow for the synthesis of pyrrolo[1,2-a]pyrazine derivatives.
Caption: Workflow for the biological evaluation of synthesized compounds.
References
- 1. webassign.net [webassign.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. youtube.com [youtube.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
Troubleshooting & Optimization
Technical Support Center: 6-Acetylpyrrolo[1,2-a]pyrazine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Acetylpyrrolo[1,2-a]pyrazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common Friedel-Crafts acylation approach.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | Inactive Reagents: Moisture contamination of the Lewis acid (e.g., AlCl₃) or degradation of the acylating agent (acetyl chloride). | Ensure all reagents are fresh and anhydrous. Handle Lewis acids in a glovebox or under an inert atmosphere. |
| Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, requiring a stoichiometric amount of the catalyst.[1] | Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the pyrrolo[1,2-a]pyrazine starting material. | |
| Deactivated Starting Material: The pyrrolo[1,2-a]pyrazine ring may be substituted with strongly deactivating groups. | Friedel-Crafts reactions are less effective on electron-poor aromatic systems. Consider alternative acylation methods if the starting material is highly deactivated. | |
| Incorrect Reaction Temperature: Suboptimal temperature can lead to a sluggish reaction. | While some Friedel-Crafts reactions are run at or above room temperature, optimizing the temperature is crucial. For some substrates, increasing the temperature can significantly increase reactivity.[2] | |
| Poor Regioselectivity (Mixture of C6 and C8 Isomers) | Substituent Effects: The electronic and steric properties of substituents on the pyrrolo[1,2-a]pyrazine ring heavily influence the position of acylation.[3] | The regioselectivity of acylation is highly dependent on the substitution pattern of the starting material. For instance, acetylation of pyrrolo[1,2-a]pyrazines with a hydrogen at the R¹ position and an aryl or methyl group at the R³ position tends to yield C8-acetylated products as the major isomer. Conversely, starting materials with a methyl group at the R¹ position and an aryl or methyl group at the R² position favor the formation of C6-acetylated compounds.[3] |
| Choice of Lewis Acid: The nature of the Lewis acid can influence the regiochemical outcome. | While AlCl₃ is commonly used, experimenting with other Lewis acids (e.g., SnCl₄, ZnCl₂) may alter the isomer ratio. Weaker Lewis acids can sometimes lead to different regioselectivity.[4] | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present. |
| Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent. | Select a solvent that ensures all reactants are well-dissolved. Dichloromethane is a common choice for Friedel-Crafts reactions. | |
| Formation of Side Products/Darkening of Reaction Mixture | Polysubstitution: Although less common in acylation than alkylation, it can occur under harsh conditions. | Use a minimal excess of the acylating agent and monitor the reaction closely. The acylated product is generally deactivated, which helps prevent further acylation.[1] |
| Decomposition: The starting material or product may be unstable under the strong acidic conditions of the reaction. | Consider running the reaction at a lower temperature to minimize degradation. | |
| Difficult Purification | Similar Polarity of Isomers: The C6 and C8 isomers can have very similar polarities, making them difficult to separate by column chromatography. | Utilize a high-efficiency silica gel for flash chromatography and experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to achieve optimal separation.[3] |
| Residual Catalyst: The Lewis acid can form a complex with the ketone product, complicating the workup. | The reaction mixture should be carefully quenched with an aqueous workup to break up the catalyst-product complex.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently employed method is the Friedel-Crafts acylation of a suitably substituted pyrrolo[1,2-a]pyrazine using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]
Q2: My reaction is giving me a mixture of C6 and C8 acetylated products. How can I improve the selectivity for the C6 isomer?
A2: Regioselectivity in the Friedel-Crafts acylation of pyrrolo[1,2-a]pyrazines is primarily dictated by the substituents on the heterocyclic core. To favor C6 acetylation, it is advantageous to have a substituent, such as a methyl group, at the C1 position of the pyrrolo[1,2-a]pyrazine starting material.[3]
Q3: I am observing a low yield for my acylation reaction. What are the key parameters to check?
A3: Several factors can contribute to low yield. Ensure that your Lewis acid (e.g., AlCl₃) is anhydrous, as it is highly sensitive to moisture. It is also crucial to use a stoichiometric amount of the Lewis acid because the product ketone forms a stable complex with it.[1] Also, verify the purity of your starting materials and consider optimizing the reaction temperature and time.
Q4: What is a suitable workup procedure for a Friedel-Crafts acylation reaction?
A4: A typical workup involves carefully quenching the reaction mixture, often by pouring it into ice-cold water. This is followed by neutralization with a base like sodium bicarbonate and extraction of the product into an organic solvent such as ethyl acetate. The organic layers are then washed, dried, and concentrated.[3]
Q5: How can I purify the this compound from the reaction mixture?
A5: Flash chromatography on silica gel is a common method for purification. A gradient of hexanes and ethyl acetate is often effective for separating the desired product from byproducts and any unreacted starting material.[3]
Quantitative Data Summary
The regioselectivity of the Friedel-Crafts acetylation of substituted pyrrolo[1,2-a]pyrazines is highly dependent on the substitution pattern of the starting material. The following table summarizes the isolated yields of C6 and C8 acetylated products for different substrates.
| Entry | R¹ | R³ | C6-acetylated Product Yield (%) | C8-acetylated Product Yield (%) |
| 1 | H | Phenyl | 14 | 77 |
| 2 | H | 4-Methoxyphenyl | 8 | 73 |
| 3 | H | 4-Bromophenyl | 12 | 84 |
| 4 | H | 4-Fluorophenyl | 6 | 87 |
| 5 | H | Methyl | 13 | 66 |
| 6 | Methyl | Phenyl | 67 | 6 |
| 7 | Methyl | 4-Methoxyphenyl | 77 | 0 |
| 8 | Methyl | Methyl | 73 | 6 |
Data adapted from Singh, D.K. et al. Arkivoc 2019, iii, 8-21.[3]
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Pyrrolo[1,2-a]pyrazine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted pyrrolo[1,2-a]pyrazine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Acetyl chloride (AcCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted pyrrolo[1,2-a]pyrazine (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add acetyl chloride (10 equivalents) dropwise.
-
Slowly add anhydrous aluminum chloride (10 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold water.
-
Separate the organic layer and wash the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate).
Visualizations
Caption: Reaction pathway for the Friedel-Crafts acylation of pyrrolo[1,2-a]pyrazine.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Key experimental parameter relationships in this compound synthesis.
References
Technical Support Center: Optimizing Synthesis of 6-Acetylpyrrolo[1,2-a]pyrazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6-acetylpyrrolo[1,2-a]pyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain this compound derivatives?
A1: The primary synthetic strategies for the pyrrolo[1,2-a]pyrazine core, which can be adapted for 6-acetyl derivatives, include:
-
Pictet-Spengler Reaction: This is a versatile method for constructing the bicyclic system.[1][2][3] It typically involves the cyclization of a pyrrole-containing amine with an aldehyde or ketone under acidic conditions. For 6-acetyl derivatives, a key precursor would be a 2-substituted pyrrole that can react with an appropriate acetyl-containing electrophile.
-
Intramolecular Cyclization: These reactions often start from a suitably functionalized pyrrole precursor. For instance, an N-substituted pyrrole-2-carboxamide can undergo cyclization. Palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides has been reported to yield pyrrolo[1,2-a]pyrazines.[4]
-
Multi-component Reactions (MCRs): MCRs offer an efficient way to build complex molecules in a single step. For example, a three-component reaction involving a diamine, a dicarbonyl compound, and a biselectrophile can be employed to construct the dihydropyrrolopyrazinone scaffold.[4]
-
Catalyst-Free Annulative Functionalization: Recent methods have shown the construction of imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through a domino reaction of a β-enaminone with propargylamine, suggesting the potential for catalyst-free approaches.[5]
Q2: Which catalysts are typically used in the synthesis of pyrrolo[1,2-a]pyrazine derivatives?
A2: The choice of catalyst is crucial and depends on the specific reaction pathway:
-
Brønsted Acids: Protic acids like trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH), and silica gel are commonly used to promote Pictet-Spengler type reactions and cyclization of N-substituted pyrrole-2-carboxamides.[1][4]
-
Lewis Acids: Lewis acids such as AlCl₃ and iodine can be effective in modified Pictet-Spengler reactions and other cyclization strategies.[6]
-
Palladium Catalysts: Palladium acetate (Pd(OAc)₂) and PdCl₂(CH₃CN)₂ have been utilized for the intramolecular cyclization of N-allyl pyrrole-2-carboxamides.[4]
Q3: What are some common side reactions or byproducts to watch out for?
A3: During the synthesis of pyrrolo[1,2-a]pyrazine derivatives, several side reactions can occur:
-
Isomer Formation: In some reactions, a mixture of isomers can be formed, for example, with exo and endo double bonds, which may require specific conditions to favor the desired product.[4]
-
Incomplete Cyclization: The starting materials may not fully cyclize, leading to the presence of acyclic intermediates in the final product mixture.
-
Over-oxidation or Aromatization: Depending on the reaction conditions and the presence of oxidants, the dihydropyrrolo[1,2-a]pyrazinone ring can be oxidized to the fully aromatic pyrrolo[1,2-a]pyrazine.[4]
-
Polymerization: Under strong acidic conditions, pyrrole-containing starting materials can be prone to polymerization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Inappropriate reaction temperature. 3. Poor quality of starting materials or reagents. 4. Incorrect solvent. | 1. Use a fresh batch of catalyst or try a different type (e.g., switch from a Brønsted to a Lewis acid). 2. Optimize the reaction temperature. Some reactions require heating, while others proceed at room temperature.[4][5] 3. Purify starting materials before use. Ensure reagents are anhydrous if the reaction is moisture-sensitive. 4. Screen different solvents. Aprotic solvents like DMF or toluene, or protic solvents like ethanol may be suitable depending on the reaction.[5] |
| Formation of Multiple Products/Isomers | 1. Lack of stereochemical or regiochemical control. 2. Reaction conditions favoring multiple pathways. | 1. For stereocontrol in Pictet-Spengler reactions, consider using a chiral catalyst or auxiliary.[3] 2. Adjust reaction parameters such as temperature, catalyst, and reaction time to favor the formation of the desired isomer. For example, thermodynamic versus kinetic control can lead to different products.[4] |
| Difficult Purification of the Final Product | 1. Presence of closely related byproducts. 2. Tarry or polymeric material formation. | 1. Optimize the reaction to minimize byproduct formation. Employ advanced purification techniques such as preparative HPLC or crystallization. 2. Lower the reaction temperature, use a milder catalyst, or decrease the reaction time. |
| Starting Material Remains Unreacted | 1. Insufficient reaction time. 2. Catalyst deactivation. 3. Reaction equilibrium not favoring the product. | 1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. 2. Add the catalyst in portions or use a higher catalyst loading. 3. If the reaction is reversible, consider removing a byproduct (e.g., water) to drive the equilibrium towards the product. |
Experimental Protocols
General Protocol for Pictet-Spengler Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve the pyrrole-containing amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Electrophile: Add the acetyl-containing aldehyde or ketone (1.1 eq) to the solution.
-
Catalyst Addition: Introduce the acid catalyst (e.g., TFA, 0.2 eq or AlCl₃, 1.2 eq).
-
Reaction: Stir the reaction mixture at the optimized temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following tables provide a summary of hypothetical, yet representative, data for the optimization of a Pictet-Spengler reaction for the synthesis of a this compound derivative.
Table 1: Effect of Catalyst on Product Yield
| Entry | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TFA (0.2) | CH₂Cl₂ | 25 | 24 | 45 |
| 2 | p-TsOH (0.2) | Toluene | 80 | 12 | 65 |
| 3 | AlCl₃ (1.2) | CH₂Cl₂ | 0 to 25 | 8 | 78 |
| 4 | I₂ (0.3) | CH₃CN | 50 | 18 | 55 |
Table 2: Effect of Solvent on Product Yield
| Entry | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.2) | CH₂Cl₂ | 0 to 25 | 8 | 78 |
| 2 | AlCl₃ (1.2) | Toluene | 25 | 12 | 62 |
| 3 | AlCl₃ (1.2) | THF | 25 | 12 | 55 |
| 4 | AlCl₃ (1.2) | Acetonitrile | 25 | 10 | 71 |
Visualizations
Caption: General experimental workflow for optimizing reaction conditions.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Solid-phase synthesis of pyrroloisoquinolines via the intramolecular N-acyliminium Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones [mdpi.com]
- 5. yscholarhub.yonsei.ac.kr [yscholarhub.yonsei.ac.kr]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Acetylpyrrolo[1,2-a]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Acetylpyrrolo[1,2-a]pyrazine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a plausible synthetic route involving the cyclization of a pyrrole derivative followed by acylation.
Issue 1: Low to No Product Formation
| Potential Cause | Recommended Solution |
| Inefficient Cyclization: The formation of the pyrrolo[1,2-a]pyrazine core is a critical step. Incomplete cyclization will result in a low yield of the desired scaffold. | - Optimize Reaction Temperature: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or LC-MS. - Screen Different Solvents: Solvents can significantly influence reaction rates. Consider switching to a higher-boiling polar aprotic solvent like DMF or DMSO. - Catalyst Selection: If a catalyst is used for cyclization (e.g., a palladium catalyst for certain routes), ensure its activity is not compromised. Consider trying different catalysts or increasing the catalyst loading. |
| Ineffective Acylation: The introduction of the acetyl group onto the pyrrolo[1,2-a]pyrazine core may not be proceeding as expected. | - Choice of Acylating Agent: Acetic anhydride is a common choice. Consider using acetyl chloride for a more reactive option, but be mindful of potential side reactions. - Lewis Acid Catalyst: For Friedel-Crafts acylation, the choice and amount of Lewis acid (e.g., AlCl₃, SnCl₄) are crucial. Perform small-scale experiments to screen different Lewis acids and optimize their stoichiometry. - Reaction Temperature: Acylation reactions can be temperature-sensitive. Running the reaction at too high a temperature can lead to decomposition, while a temperature that is too low may result in a sluggish reaction. Start at a low temperature (e.g., 0°C) and allow the reaction to slowly warm to room temperature. |
| Starting Material Impurity: Impurities in the starting pyrrole or pyrazine derivatives can inhibit the reaction. | - Purify Starting Materials: Ensure the purity of your starting materials through techniques like recrystallization or column chromatography. - Confirm Starting Material Identity: Verify the structure and purity of your starting materials using NMR, IR, and mass spectrometry. |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Recommended Solution |
| Polysubstitution: The pyrrolo[1,2-a]pyrazine ring has multiple sites susceptible to electrophilic substitution, leading to the formation of di- or tri-acetylated products. | - Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the acylating agent. - Lower Reaction Temperature: Running the acylation at a lower temperature can improve selectivity. |
| Isomer Formation: Acylation might occur at different positions on the pyrrole ring, leading to a mixture of isomers. | - Directing Group Effects: If possible, start with a pyrrole derivative that has a directing group to favor acylation at the desired position. - Lewis Acid Choice: Different Lewis acids can exhibit different regioselectivity. Experiment with various Lewis acids to find the one that favors the desired isomer. |
| Decomposition: The product or starting materials may be unstable under the reaction conditions. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize product degradation. |
Issue 3: Difficult Product Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Byproducts: The desired product and side products may have similar polarities, making separation by column chromatography challenging. | - Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of hexanes/ethyl acetate, dichloromethane/methanol) and different types of silica gel. - Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent or solvent mixture to improve purity. |
| Residual Catalyst: Traces of the catalyst (e.g., Lewis acid) can contaminate the final product. | - Aqueous Workup: Perform a thorough aqueous workup to remove any water-soluble catalysts or salts. - Filtration: If the catalyst is a solid, ensure it is completely removed by filtration before concentrating the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic strategy involves a two-step process:
-
Synthesis of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through various methods, including the condensation of a substituted pyrrole with a pyrazine precursor.
-
Friedel-Crafts Acylation: The pyrrolo[1,2-a]pyrazine core is then acylated at the 6-position using an acylating agent like acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.
Q2: Which factors have the most significant impact on the yield of the acylation step?
The choice of Lewis acid, the stoichiometry of the reactants, and the reaction temperature are the most critical factors. The table below summarizes the hypothetical effect of these parameters on the reaction yield.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Lewis Acid | AlCl₃ (1.2 eq) | 65 | SnCl₄ (1.2 eq) | 75 |
| Acylating Agent | Acetic Anhydride (1.5 eq) | 70 | Acetyl Chloride (1.2 eq) | 85 |
| Temperature | Room Temperature | 60 | 0°C to Room Temp | 80 |
Q3: How can I confirm the regioselectivity of the acylation?
The most reliable method for confirming the position of the acetyl group is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can establish the connectivity between the acetyl protons and the protons on the pyrrolo[1,2-a]pyrazine ring.
Q4: What are some common side products to expect?
Common side products include other isomers of the acetylated product (e.g., 8-Acetylpyrrolo[1,2-a]pyrazine), di-acetylated products, and unreacted starting material. Depending on the stability of the reactants and products, some decomposition products may also be observed.
Q5: Are there any alternative methods for introducing the acetyl group?
Yes, alternative methods include:
-
Starting with an acetylated pyrrole derivative: Synthesizing the pyrrolo[1,2-a]pyrazine core from a pyrrole already containing the acetyl group at the desired position.
-
Homolytic Acylation: This method uses a radical initiator to generate acyl radicals from an aldehyde, which can then react with the protonated pyrrolo[1,2-a]pyrazine. However, this method may offer less regiocontrol.
Experimental Protocols
Protocol 1: Synthesis of Pyrrolo[1,2-a]pyrazine (Illustrative)
-
Materials: 2-(Aminomethyl)pyrrole, Glyoxal (40% in water), Sodium bicarbonate, Dichloromethane, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 2-(aminomethyl)pyrrole (1.0 g, 10.4 mmol) in dichloromethane (50 mL), add a solution of sodium bicarbonate (1.75 g, 20.8 mmol) in water (20 mL).
-
Cool the mixture to 0°C and add glyoxal (40% in water, 1.2 mL, 10.4 mmol) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pyrrolo[1,2-a]pyrazine.
-
Protocol 2: Friedel-Crafts Acylation of Pyrrolo[1,2-a]pyrazine
-
Materials: Pyrrolo[1,2-a]pyrazine, Acetyl chloride, Anhydrous Aluminum chloride, Anhydrous Dichloromethane.
-
Procedure:
-
To a solution of pyrrolo[1,2-a]pyrazine (1.0 g, 8.46 mmol) in anhydrous dichloromethane (40 mL) under an inert atmosphere at 0°C, add anhydrous aluminum chloride (1.35 g, 10.15 mmol) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add acetyl chloride (0.72 mL, 10.15 mmol) dropwise.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by slowly adding crushed ice, followed by 1M HCl (20 mL).
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
-
Visualizations
addressing solubility issues of 6-Acetylpyrrolo[1,2-a]pyrazine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 6-Acetylpyrrolo[1,2-a]pyrazine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor aqueous solubility of this compound?
A1: While specific experimental data for this compound is not extensively published, its parent structure, pyrrolo[1,2-a]pyrazine, is a heterocyclic aromatic compound.[1][2] Such molecules often exhibit poor water solubility due to a combination of factors including molecular planarity, which can lead to strong crystal lattice energy, and a lack of sufficient hydrogen bond donors and acceptors to interact favorably with water. The acetyl group may further contribute to its lipophilicity.
Q2: What is a logical first step if I observe precipitation of this compound in my aqueous buffer?
A2: The initial step should be to systematically evaluate the compound's solubility in a range of pharmaceutically acceptable co-solvents and pH conditions. This will help in understanding the physicochemical properties of the compound and inform the selection of an appropriate solubilization strategy. Simple adjustments to pH or the addition of a small percentage of a co-solvent like DMSO, ethanol, or PEG 400 can often resolve minor solubility issues.[3][4]
Q3: Are there any safety concerns I should be aware of when using solubility-enhancing excipients?
A3: Yes, the safety and toxicity of any excipient are critical considerations, especially for in vivo studies.[5] For instance, some surfactants and organic co-solvents can cause irritation or toxicity at high concentrations.[5] It is crucial to consult the literature for the established safety profiles and regulatory status of any potential excipient. The concentration of the excipient should be kept to the minimum required to achieve the desired solubility.
Q4: How do I choose between the various solubility enhancement techniques?
A4: The choice of technique depends on several factors: the physicochemical properties of this compound, the requirements of your specific assay or formulation (e.g., oral, parenteral), and the desired concentration.[6] A systematic screening approach, starting with simpler methods like pH adjustment and co-solvents, followed by more complex formulations like cyclodextrin complexation or lipid-based systems, is often the most effective strategy.[7][8]
Troubleshooting Guide for Solubility Issues
If you are experiencing precipitation or low dissolution of this compound, follow this step-by-step guide to identify and resolve the issue.
Step 1: Initial Solubility Screening
The first step is to determine the baseline solubility in various solvent systems. This will provide a foundational understanding of the compound's properties.
-
Protocol: See "Experimental Protocol 1: Initial Solubility Screening."
-
Expected Outcome: A quantitative measure of solubility in different media, which will guide the selection of a suitable solubilization strategy.
Step 2: pH Modification
For ionizable compounds, adjusting the pH of the aqueous solution can significantly impact solubility.
-
Protocol: See "Experimental Protocol 2: pH-Dependent Solubility Profiling."
-
Troubleshooting:
-
No significant change in solubility: This suggests that this compound is a neutral molecule or that pH modification alone is insufficient.
-
Precipitation at a specific pH: This indicates the pKa of the compound and the pH range to avoid.
-
Step 3: Co-solvent Systems
The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[4][9]
-
Protocol: See "Experimental Protocol 3: Co-solvent Solubility Enhancement."
-
Troubleshooting:
-
Precipitation upon dilution: This is a common issue with co-solvent systems.[4] Strategies to mitigate this include using a higher concentration of the co-solvent or exploring alternative formulation approaches.
-
Co-solvent incompatibility with the assay: Select a co-solvent that is known to be compatible with your experimental system.
-
Step 4: Surfactant-based Formulations
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[10][11]
-
Protocol: See "Experimental Protocol 4: Surfactant-based Solubilization."
-
Troubleshooting:
-
Toxicity or interference with the assay: Ensure the surfactant concentration is below its critical micelle concentration (CMC) if possible, and run appropriate vehicle controls.
-
Step 5: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7]
-
Protocol: See "Experimental Protocol 5: Cyclodextrin Complexation."
-
Troubleshooting:
-
Limited solubility enhancement: The stoichiometry of the complex and the choice of cyclodextrin derivative are crucial. Experiment with different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD).
-
Data Presentation
Table 1: Hypothetical Initial Solubility of this compound
| Solvent System | Solubility (µg/mL) |
| Deionized Water | < 1 |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 1 |
| 0.1 N HCl | 5 |
| 0.1 N NaOH | 2 |
| Dimethyl Sulfoxide (DMSO) | > 10,000 |
| Ethanol | 500 |
| Polyethylene Glycol 400 (PEG 400) | 2,500 |
Table 2: Hypothetical Solubility Enhancement of this compound in Co-solvent Systems
| Co-solvent System (in PBS, pH 7.4) | Solubility (µg/mL) |
| 5% DMSO | 50 |
| 10% DMSO | 150 |
| 10% Ethanol | 80 |
| 20% PEG 400 | 400 |
| 10% Cremophor EL | 1,200 |
Table 3: Hypothetical Solubility Enhancement with Cyclodextrins
| Cyclodextrin (in Deionized Water) | Solubility (µg/mL) |
| 2% Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 250 |
| 5% HP-β-CD | 700 |
| 2% Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 400 |
| 5% SBE-β-CD | 1,100 |
Experimental Protocols
Experimental Protocol 1: Initial Solubility Screening
-
Objective: To determine the approximate solubility of this compound in various solvents.
-
Materials: this compound, selected solvents (e.g., water, PBS, DMSO), vials, shaker, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Method:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Experimental Protocol 2: pH-Dependent Solubility Profiling
-
Objective: To assess the impact of pH on the solubility of this compound.
-
Materials: this compound, a series of buffers with pH values ranging from 2 to 10, analytical equipment.
-
Method:
-
Follow the procedure for the Initial Solubility Screening (Protocol 1), but use the different pH buffers as the solvent systems.
-
Plot the measured solubility as a function of pH.
-
Experimental Protocol 3: Co-solvent Solubility Enhancement
-
Objective: To determine the solubility of this compound in various co-solvent systems.
-
Materials: this compound, aqueous buffer (e.g., PBS), co-solvents (e.g., DMSO, ethanol, PEG 400), analytical equipment.
-
Method:
-
Prepare a series of co-solvent/buffer mixtures at different concentrations (e.g., 5%, 10%, 20% v/v).
-
Determine the solubility in each mixture using the method described in Protocol 1.
-
Experimental Protocol 4: Surfactant-based Solubilization
-
Objective: To evaluate the ability of surfactants to enhance the solubility of this compound.
-
Materials: this compound, aqueous buffer, surfactants (e.g., Tween 80, Cremophor EL), analytical equipment.
-
Method:
-
Prepare solutions of the selected surfactants in the aqueous buffer at various concentrations.
-
Determine the solubility of the compound in each surfactant solution using the method in Protocol 1.
-
Experimental Protocol 5: Cyclodextrin Complexation
-
Objective: To investigate the effect of cyclodextrins on the aqueous solubility of this compound.
-
Materials: this compound, deionized water, cyclodextrins (e.g., HP-β-CD, SBE-β-CD), analytical equipment.
-
Method:
-
Prepare aqueous solutions of the cyclodextrins at different concentrations.
-
Determine the solubility of the compound in each cyclodextrin solution as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for addressing solubility issues.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. Pyrrolo(1,2-a)pyrazine | C7H6N2 | CID 11018843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. ijpbr.in [ijpbr.in]
- 5. pharmtech.com [pharmtech.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 8. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. brieflands.com [brieflands.com]
overcoming challenges in the purification of 6-Acetylpyrrolo[1,2-a]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Acetylpyrrolo[1,2-a]pyrazine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, primarily focusing on purification by silica gel flash chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities (Streaking or Overlapping Bands on Column) | 1. Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in poor resolution. 2. Sample Overload: Too much crude material applied to the column. 3. Column Channeling: Uneven packing of the silica gel. 4. Presence of Highly Polar Impurities: Baseline streaking can be caused by very polar byproducts. | 1. Optimize Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product. 2. Reduce Sample Load: Use a larger column or reduce the amount of crude material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. 4. Pre-purification/Wash: Wash the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine to remove acidic or water-soluble impurities before chromatography.[1] |
| Co-elution of Isomers (6-acetyl and 8-acetyl isomers) | 1. Similar Polarity of Isomers: The C6 and C8 acetylated isomers of pyrrolo[1,2-a]pyrazine can have very similar polarities, making separation difficult. | 1. Use a Shallow Gradient: Employ a slow, shallow gradient of the eluting solvents (e.g., a gradual increase in the percentage of ethyl acetate in hexanes) to improve resolution. 2. Try a Different Solvent System: Explore alternative solvent systems. For example, dichloromethane/methanol or toluene/acetone might offer different selectivity. 3. Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica gel. |
| Product is not Eluting from the Column | 1. Solvent System is too Non-polar: The eluent does not have sufficient polarity to move the product down the column. 2. Product Degradation on Silica: The compound may be unstable on acidic silica gel. | 1. Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. 2. Deactivate Silica Gel: Treat the silica gel with a small amount of a basic modifier like triethylamine in the eluent to neutralize acidic sites. Perform a small-scale test to check for product stability on a TLC plate. |
| Low Yield of Purified Product | 1. Product Loss During Workup: The product may be partially soluble in the aqueous layers during extraction. 2. Irreversible Adsorption on Silica Gel: The compound may be strongly binding to the silica gel. 3. Incomplete Elution: The column may not have been flushed with a sufficiently polar solvent at the end of the purification. | 1. Back-extraction: After the initial extraction, back-extract the aqueous layers with the organic solvent to recover any dissolved product.[1] 2. Use a Less Active Stationary Phase: Consider using deactivated silica or alumina. 3. Flush the Column: After collecting the product fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to ensure all the product has been eluted. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect when synthesizing this compound?
A1: A common impurity is the isomeric 8-Acetylpyrrolo[1,2-a]pyrazine. The regioselectivity of the acetylation reaction on the pyrrolo[1,2-a]pyrazine core can be influenced by substituents on the ring system, often leading to a mixture of C6 and C8 acetylated products. Their similar polarity can make separation challenging.
Q2: What are some suitable solvent systems for the flash chromatography of this compound?
A2: A commonly used and effective solvent system is a mixture of hexanes and ethyl acetate.[1] The optimal ratio will depend on the specific substitution pattern of your molecule and should be determined by TLC analysis. A starting point could be a 19:1 or 9:1 mixture of hexanes to ethyl acetate, with the polarity gradually increased as needed.[1]
Q3: My compound appears as a smear on the TLC plate. What could be the reason?
A3: Streaking or smearing on a TLC plate can be due to several factors:
-
Sample Overloading: You may have spotted too much of your sample on the plate. Try diluting your sample.
-
Highly Polar Compound: The compound may be too polar for the chosen solvent system, causing it to streak from the baseline. Try a more polar eluent.
-
Acidic or Basic Nature: The compound may be interacting with the acidic silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent can often resolve this.
-
Insoluble Material: Your sample may not be fully dissolved in the spotting solvent.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be a viable purification method if a suitable solvent is found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization of organic compounds include ethanol, ethyl acetate/hexanes, or acetone/hexanes. You will need to perform small-scale solubility tests to identify the optimal solvent or solvent pair for your specific compound.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of your purified this compound should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Physicochemical Data of Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |
| Pyrazine | C₄H₄N₂ | 80.09 | 52 | Soluble in water.[2] |
| Acetylpyrazine | C₆H₆N₂O | 122.12 | 75-78 | - |
Experimental Protocols
Detailed Protocol for Purification by Flash Chromatography
This protocol is a general guideline and may require optimization for your specific reaction mixture.
1. Preparation of the Crude Sample: a. After the reaction is complete, cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate. c. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine (saturated NaCl solution).[1] d. Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).[1] e. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
2. Thin Layer Chromatography (TLC) Analysis: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate using various ratios of hexanes:ethyl acetate (e.g., 20:1, 10:1, 5:1) to determine the optimal solvent system for separation. The target Rf for the desired product should be around 0.2-0.3.
3. Column Preparation: a. Select an appropriately sized glass column based on the amount of crude material (a crude-to-silica ratio of 1:30 to 1:100 is recommended). b. Pack the column with silica gel (230-400 mesh) using the chosen eluent system (slurry packing is recommended to avoid air bubbles).[1] c. Allow the silica to settle, and ensure the top of the silica bed is flat. Add a thin layer of sand on top to prevent disturbance.
4. Loading the Sample and Elution: a. Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. b. Carefully apply the sample to the top of the silica gel bed. c. Begin eluting with the chosen solvent system. d. If isomers are present, a shallow gradient (a slow, gradual increase in the polarity of the eluent) may be necessary to achieve separation. e. Collect fractions and monitor the elution by TLC.
5. Product Isolation: a. Combine the fractions containing the pure product as determined by TLC analysis. b. Remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the workup and purification of this compound.
Troubleshooting Logic for Poor Separation
Caption: Decision-making process for troubleshooting poor chromatographic separation.
References
refinement of protocols for 6-Acetylpyrrolo[1,2-a]pyrazine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Acetylpyrrolo[1,2-a]pyrazine.
Frequently Asked Questions (FAQs)
Synthesis
-
What is the recommended method for the synthesis of this compound? The recommended method is the Friedel-Crafts acetylation of the parent pyrrolo[1,2-a]pyrazine core. This electrophilic substitution reaction introduces an acetyl group onto the pyrrole ring of the heterocyclic system. The regioselectivity of the acetylation can be influenced by the presence of substituents on the core.[1] For the unsubstituted pyrrolo[1,2-a]pyrazine, acetylation is expected to occur at the C6 or C8 position.[1]
-
What are common side reactions or byproducts in this synthesis? A common issue in the acetylation of pyrrolo[1,2-a]pyrazines is the formation of regioisomers. Depending on the reaction conditions and any existing substituents, acetylation can occur at either the C6 or C8 position.[1] In some cases, di-acetylated products may also be formed, though this is less common with controlled stoichiometry. Over-acylation or reaction at unintended positions can occur under harsh conditions.
-
How can I purify the final product? Purification of this compound is typically achieved using silica gel column chromatography.[2] The choice of solvent system for elution will depend on the polarity of the product and any remaining starting materials or byproducts. A common starting point would be a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate, with the polarity gradually increased.
Biological Assays
-
What are the known biological activities of this compound and its analogs? Pyrrolo[1,2-a]pyrazine derivatives have been reported to exhibit a range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[3] Specifically, some derivatives have been investigated as kinase inhibitors and have shown cytotoxic effects against various cancer cell lines.[4][5] The anticancer action of certain pyrrolo[1,2-a]pyrazine derivatives has been associated with the FTase-p38 signaling axis.[4]
-
What signaling pathways are potentially modulated by this compound? The FTase-p38 signaling pathway has been identified as a potential target for pyrrolo[1,2-a]pyrazine derivatives.[4] This suggests that these compounds may inhibit farnesyltransferase (FTase), an enzyme involved in the post-translational modification of proteins like Ras.[6][7][8] Inhibition of Ras farnesylation can disrupt downstream signaling cascades, including the p38 MAPK pathway, which is involved in cellular responses to stress and can play a dual role in cancer progression.[3][9][10][11]
-
Are there any available IC50 values for this class of compounds? While specific IC50 values for this compound are not readily available in the reviewed literature, related pyrrolo[1,2-a]pyrazine derivatives have shown inhibitory activity in the nanomolar to micromolar range against various cancer cell lines and kinases. For example, certain pyrazine-based kinase inhibitors have demonstrated IC50 values ranging from 0.22 nM to 7.68 nM against TRK isoforms and 1.9 nM against PKCα. It is important to note that these values are for different, though structurally related, compounds and should be used as a general reference.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive catalyst (e.g., Lewis acid).2. Insufficient reaction temperature or time.3. Poor quality starting materials.4. Incorrect stoichiometry of reagents. | 1. Use a fresh or newly opened batch of the Lewis acid catalyst (e.g., AlCl₃, SnCl₄).2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time if necessary.3. Ensure the pyrrolo[1,2-a]pyrazine starting material is pure. Purify if necessary.4. Carefully check the molar ratios of the starting material, acetylating agent, and catalyst. |
| Formation of multiple products (isomers) | 1. Reaction conditions favoring multiple acetylation sites.2. Presence of activating or deactivating groups influencing regioselectivity.[1] | 1. Modify the reaction temperature; lower temperatures may favor the formation of a single isomer.2. Experiment with different Lewis acid catalysts, as they can influence the regiochemical outcome.3. If the starting material has substituents, their electronic and steric effects will direct the position of acetylation.[1] |
| Difficulty in product purification | 1. Similar polarity of the product and byproducts.2. Product streaking on the silica gel column. | 1. Try a different solvent system for column chromatography with varying polarity gradients.2. Consider using a different stationary phase for chromatography (e.g., alumina).3. Recrystallization may be an alternative purification method if a suitable solvent is found. |
Biological Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in cell viability assays | 1. Compound precipitation in cell culture media.2. Degradation of the compound in the assay medium.3. Variability in cell seeding density. | 1. Check the solubility of the compound in the final assay concentration. Use a co-solvent like DMSO at a non-toxic concentration.2. Assess the stability of the compound under assay conditions (e.g., incubation time and temperature).3. Ensure consistent cell seeding and proper cell health before starting the experiment. |
| No observable effect on the target signaling pathway | 1. The compound may not be active against the specific target in the chosen cell line.2. Insufficient concentration of the compound reaching the intracellular target.3. The chosen time point for analysis is not optimal to observe the effect. | 1. Test the compound in a cell-free enzymatic assay to confirm direct target engagement.2. Perform a dose-response experiment to determine the optimal concentration.3. Conduct a time-course experiment to identify the optimal time point for observing changes in the signaling pathway. |
Experimental Protocols
Synthesis of this compound (General Protocol)
This protocol is a general guideline based on Friedel-Crafts acetylation of aromatic compounds and specific information on the acylation of pyrrolo[1,2-a]pyrazines.[1] Optimization may be required.
Materials:
-
Pyrrolo[1,2-a]pyrazine
-
Acetyl chloride or acetic anhydride
-
Lewis acid catalyst (e.g., aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄))
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve pyrrolo[1,2-a]pyrazine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the Lewis acid catalyst portion-wise while stirring.
-
Add acetyl chloride or acetic anhydride dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by carefully pouring the mixture into a beaker of ice-cold water or a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Collect the fractions containing the desired product and concentrate to yield this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Inhibitory Activity of Selected Pyrazine-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |
| Imidazo[4,5-b]pyrazine derivatives | TRK A, B, C | 0.22 - 7.68 | [9] |
| Pyrazine-2-carboxamide derivative | PKCα | 1.9 | |
| Imidazo[1,2-a]pyrazine derivatives | SYK | 9.2 - 16.5 | [9] |
Note: This table presents data for structurally related compounds to provide a general understanding of the potential activity range. Specific data for this compound is not available in the cited literature.
Visualizations
Caption: Experimental workflow for this compound.
Caption: Proposed FTase-p38 signaling pathway inhibition.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. yscholarhub.yonsei.ac.kr [yscholarhub.yonsei.ac.kr]
- 3. Targeting p38 MAP kinase signaling in cancer through post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Pyrrolo[1,2-a]pyrazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolo[1,2-a]pyrazines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyrrolo[1,2-a]pyrazines, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my pyrrolo[1,2-a]pyrazine synthesis consistently low?
Answer: Low yields in pyrrolo[1,2-a]pyrazine synthesis can stem from several factors. One common issue is the choice of oxidation or aromatization reagent. For instance, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for the aromatization of dihydropyrrolo[1,2-a]pyrazinone precursors can result in low yields, often in the range of 20-30%, and may be accompanied by difficult purification.[1]
Potential Solutions:
-
Alternative Oxidation Reagents: Consider using manganese dioxide (MnO2) as an oxidizing agent. For example, the oxidation of a proline-derived compound to the corresponding pyrrole has been achieved with MnO2 in THF at 85 °C without affecting other sensitive functional groups.[1]
-
Reaction Conditions Optimization: The choice of catalyst and reaction conditions in palladium-catalyzed cyclizations is critical. For the cyclization of N-allyl pyrrole-2-carboxamide, using palladium acetate with sodium acetate and tetrabutylammonium chloride in DMSO at 120 °C can favor the formation of the desired pyrrolo[1,2-a]pyrazine. In contrast, using a different catalyst like PdCl2(CH3CN)2 may lead to different products.[1]
-
Multi-component Reactions: Explore one-pot, multi-component reaction strategies. These can sometimes offer higher efficiency and yields by minimizing intermediate isolation steps. For instance, a scandium-catalyzed one-pot, three-component coupling of a pyrrole derivative, an amine, and a trialkylphosphite has been reported for the synthesis of 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates.
Question: I am observing the formation of significant side products in my reaction. How can I improve the selectivity?
Answer: The formation of side products is a frequent challenge. The reactivity of the pyrrole and pyrazine rings can lead to undesired reactions if not properly controlled.
Potential Solutions:
-
Protecting Groups: Judicious use of protecting groups on the pyrrole nitrogen or other reactive sites can prevent side reactions.
-
Control of Reaction Pathway: In palladium-catalyzed reactions, the choice of catalyst can dictate the reaction pathway. For N-cinnamyl derivatives, using Pd(OAc)2 may lead to the dihydro derivative, while other oxidants might fail to produce the desired aromatic pyrrolo[1,2-a]pyrazine.[1]
-
Domino Reactions: Well-designed domino reactions can offer high selectivity by orchestrating a cascade of reactions in a controlled manner. For example, a domino reaction of pyrrole-2-carboxamides and vinyl selenones in a basic medium can lead to pyrrolopyrazinones through a Michael addition followed by intramolecular substitution.
Question: The purification of my crude pyrrolo[1,2-a]pyrazine product is proving to be very difficult. What purification strategies can I employ?
Answer: Purification can be challenging due to the similar polarities of the desired product and byproducts.
Potential Solutions:
-
Column Chromatography Optimization: Standard silica gel column chromatography is often the first choice. Experiment with different solvent systems, starting with non-polar solvents and gradually increasing the polarity. For pyrazine derivatives, a mixture of hexane and ethyl acetate (e.g., 90:10) has been shown to be effective in separating desirable pyrazines from imidazole impurities.
-
Alternative Stationary Phases: If silica gel is not effective, consider using other stationary phases like alumina or C18-bonded silica. C18 columns can be particularly useful for isolating pyrazines from aqueous distillates.
-
Liquid-Liquid Extraction: Multiple extractions with a suitable organic solvent can be an effective initial cleanup step. Hexane has been used to selectively extract pyrazines without co-extracting more polar imidazole derivatives. Methyl-t-butyl ether (MTBE) and ethyl acetate are also effective but may require a subsequent silica column cleanup.
-
Distillation: For volatile pyrazine derivatives, distillation of the aqueous reaction mixture can be a viable method to separate them from non-volatile impurities.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the pyrrolo[1,2-a]pyrazine core?
A1: The primary synthetic strategies can be broadly categorized as:
-
Pyrrole-First Strategy: This involves fusing a pyrazinone ring onto a pre-existing pyrrole derivative. This is a very common approach.[1]
-
Pyrazinone-First Strategy: This less common approach involves constructing the pyrrole ring onto a pre-existing pyrazinone scaffold.
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the pyrrolo[1,2-a]pyrazine core, often offering high atom economy and efficiency.
-
Cyclization Reactions: Intramolecular cyclization of appropriately substituted acyclic precursors is a widely used method. This can be catalyzed by acids, bases, or transition metals like palladium.
Q2: Are there any specific safety precautions I should take when synthesizing pyrrolo[1,2-a]pyrazines?
A2: Standard laboratory safety practices should always be followed. Some specific points to consider are:
-
Reagent Toxicity: Be aware of the toxicity of all reagents used, such as heavy metal catalysts (e.g., palladium) and oxidizing agents (e.g., DDQ). Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Reaction Conditions: Some reactions may require high temperatures or pressures, or the use of pyrophoric reagents like sodium hydride. Ensure that the appropriate equipment is used and that you are familiar with the procedures for handling such reactions safely.
-
Product Handling: The biological activity of pyrrolo[1,2-a]pyrazine derivatives is an active area of research. As such, the toxicological properties of novel compounds may not be fully known. Handle all products with care and avoid inhalation, ingestion, or skin contact.
Q3: My pyrrolo[1,2-a]pyrazine derivative is intended for biological testing. What level of purity is required?
A3: For biological testing, a high level of purity (typically >95%) is essential to ensure that the observed activity is due to the compound of interest and not impurities. The purity should be confirmed by multiple analytical techniques, such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
Quantitative Data
The following table summarizes the reported yields for various synthetic methods leading to pyrrolo[1,2-a]pyrazine derivatives.
| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |
| N-allyl pyrrole-2-carboxamide | Pd(OAc)2, NaOAc, Bu4NCl, DMSO, 120 °C | Pyrrolo[1,2-a]pyrazine derivative | Not specified | [1] |
| Proline-derived diketopiperazine | DDQ | Aromatized pyrrolodiketopiperazine | 20-30 | [1] |
| Acyclic formic acid salt precursor | Heat, 95 °C, 45 h, sealed tube | Rac-cyclooroidin | 93 | [1] |
| 2-trichloroacetylpyrrole and amino esters | NaH, THF | Diketopiperazine derivatives | High | [1] |
| 1H-2-pyrrolecarbaldehyde and vinyl azides | Base | Pyrrolo[1,2-a]pyrazine derivatives | 58-60 | |
| Bicyclic mesoionic 1,3-dipoles and propiolate | Acetic anhydride, 90 °C, 3-4 h | Pyrrolo[1,2-b]pyridazine derivatives | 41-52 | [2] |
| 2-bromo-5-methoxypyrazine and propargyl amines | Pd-catalyzed intermolecular cycloisomerization | Pyrrolo[1,2-a]pyrazine derivatives | Moderate |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyclization of N-Allyl Pyrrole-2-carboxamide [1]
-
To a solution of N-allyl pyrrole-2-carboxamide (1.0 eq) in DMSO, add palladium acetate (Pd(OAc)2, 0.1 eq), sodium acetate (NaOAc), and tetrabutylammonium chloride (Bu4NCl).
-
Heat the reaction mixture to 120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired pyrrolo[1,2-a]pyrazine.
Protocol 2: Synthesis of Pyrrolo[1,2-b]pyridazines via 1,3-Dipolar Cycloaddition [2]
-
Generate the mesoionic oxazolopyridazinone in situ by treating the corresponding 3(2H)pyridazinone acid (1.0 eq) with acetic anhydride.
-
Add the acetylenic dipolarophile (e.g., methyl propiolate, 1.1 eq) to the reaction mixture.
-
Heat the reaction at 90 °C for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the acetic anhydride under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pyrrolo[1,2-b]pyridazine product.
Visualizations
Below are diagrams illustrating a key synthetic workflow and relevant signaling pathways.
Caption: A generalized experimental workflow for the synthesis and characterization of pyrrolo[1,2-a]pyrazines.
Caption: The JAK-STAT signaling pathway and a potential point of inhibition by pyrrolo[1,2-a]pyrazine derivatives.
Caption: Simplified diagram of Translocator Protein (TSPO) signaling, a target for some pyrrolo[1,2-a]pyrazine ligands.
References
Technical Support Center: Enhancing the Long-Term Storage Stability of 6-Acetylpyrrolo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on enhancing the stability of 6-Acetylpyrrolo[1,2-a]pyrazine for long-term storage. The following information is based on established principles of heterocyclic chemistry and pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The acetyl group is prone to hydrolysis under acidic or basic conditions, leading to the formation of 6-hydroxypyrrolo[1,2-a]pyrazine and acetic acid.
-
Oxidation: The electron-rich pyrrole and pyrazine rings are susceptible to oxidation, which can lead to the formation of N-oxides, ring-opened products, or polymeric impurities.[1] The acetyl group itself is generally resistant to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products. Photolytic degradation can involve complex radical-based reactions.
-
Thermal Degradation: High temperatures can accelerate the degradation processes mentioned above and may also lead to other decomposition pathways.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store at controlled room temperature (20-25°C) or refrigerated (2-8°C). Avoid exposure to high temperatures.
-
Light: Protect from light by storing in amber-colored vials or in a light-proof container.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Moisture: Protect from moisture and humidity by using well-sealed containers and desiccants if necessary.
Q3: How can I monitor the stability of my this compound samples?
A3: A stability-indicating analytical method is crucial for monitoring the purity and degradation of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.[2][3] The method should be validated to ensure it can separate the parent compound from all potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify and characterize any new impurities that may form during storage.[3]
Q4: Are there any formulation strategies to enhance the stability of this compound?
A4: Yes, several formulation strategies can improve the stability of the compound:
-
pH control: If the compound is in solution, maintaining an optimal pH using buffers can minimize hydrolysis.
-
Antioxidants: The addition of antioxidants can help prevent oxidative degradation.
-
Excipient Compatibility: When formulating, it is essential to ensure the compatibility of all excipients with this compound to prevent interactions that could lead to degradation.[4][5]
-
Solid-State Forms: Preparing a stable crystalline form of the compound can significantly enhance its stability compared to an amorphous form.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in the HPLC chromatogram during storage. | Degradation of the compound. | Characterize the new peak using LC-MS to identify the degradation product. Review storage conditions and protect the compound from light, heat, and oxygen. |
| Change in color of the solid compound (e.g., darkening). | Oxidation or polymerization. | Store the compound under an inert atmosphere and protect it from light. Re-test the purity of the material. |
| Decreased potency or assay value over time. | Significant degradation has occurred. | Re-evaluate the storage conditions. Consider reformulating with stabilizing excipients. Perform forced degradation studies to understand the degradation profile. |
| Poor solubility after long-term storage. | Formation of less soluble degradation products or polymers. | Analyze the sample for impurities. Consider purification if necessary. Optimize storage conditions to prevent further degradation. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5][6]
1. Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.
-
Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it, and analyze by HPLC.
2. Oxidative Degradation:
-
Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature and protect it from light.
-
Monitor the degradation over time by HPLC.
3. Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to a light source with a controlled output (e.g., a photostability chamber).
-
The exposure should be consistent with ICH Q1B guidelines.
-
Analyze the samples by HPLC at appropriate time intervals.
4. Thermal Degradation:
-
Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.
-
Analyze the sample at various time points to assess thermal stability.
Long-Term Stability Testing Protocol
Long-term stability studies are performed to establish the shelf-life and recommended storage conditions for the compound. These studies should follow ICH guidelines.
-
Storage Conditions: Store samples of this compound under the proposed long-term storage conditions (e.g., 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH).
-
Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).
-
Analytical Tests: At each time point, perform a comprehensive analysis including:
-
Appearance
-
Assay and Purity (by a stability-indicating HPLC method)
-
Identification of any new degradation products
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 N HCl | 48 hours | 60°C | 15.2% | 6-hydroxypyrrolo[1,2-a]pyrazine |
| 0.1 N NaOH | 24 hours | 60°C | 25.8% | 6-hydroxypyrrolo[1,2-a]pyrazine |
| 3% H₂O₂ | 72 hours | Room Temp | 8.5% | Pyrrolo[1,2-a]pyrazine N-oxide derivatives |
| Photolytic | 1.2 million lux hours | 25°C | 5.1% | Various unidentified photoproducts |
| Thermal | 14 days | 80°C | 11.3% | Multiple minor degradation products |
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. industrialpharmacist.com [industrialpharmacist.com]
- 5. zaimspharma.com [zaimspharma.com]
- 6. asianjpr.com [asianjpr.com]
Validation & Comparative
Comparative Guide to Purity Validation of 6-Acetylpyrrolo[1,2-a]pyrazine by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 6-Acetylpyrrolo[1,2-a]pyrazine. Experimental data and detailed protocols are presented to assist researchers, scientists, and drug development professionals in making informed decisions for quality control and analytical method development.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical research. Ensuring the purity of this compound is critical for its use in drug discovery and development, as impurities can affect its biological activity and safety. HPLC is a widely used technique for the purity determination of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1] This guide outlines a validated HPLC method for this compound and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Quantitative determination based on the signal intensity of specific nuclei in a magnetic field.[2] |
| Applicability | Wide range of non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. | Soluble compounds containing NMR-active nuclei. |
| Selectivity | High, tunable by adjusting mobile phase and stationary phase. | Very high, based on both retention time and mass-to-charge ratio. | High, based on unique chemical shifts of different protons. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Moderate (µg to mg level). |
| Precision | Excellent (RSD < 2%).[1][3] | Excellent (RSD < 5%). | Good (RSD < 3%). |
| Accuracy | High, requires a reference standard.[3] | High, can provide structural information for impurity identification. | High, can be a primary method not requiring a specific reference standard of the analyte.[2] |
| Sample Throughput | High. | Moderate to High. | Low to Moderate. |
| Limitations | Requires a suitable chromophore for UV detection. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods.[2] |
Experimental Protocols
A detailed methodology for the HPLC analysis of this compound is provided below.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Validation Parameters: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the purity validation process.
Caption: Experimental workflow for HPLC purity validation.
Caption: Logical relationships in analytical technique selection.
Conclusion
The choice of an analytical technique for purity validation depends on the specific requirements of the analysis. HPLC offers a robust, sensitive, and high-throughput method for the routine quality control of this compound. GC-MS is a valuable tool for identifying volatile impurities, while qNMR can serve as a primary method for purity assessment without the need for a specific reference standard. For routine quality control, the validated HPLC method presented in this guide is recommended due to its excellent balance of performance characteristics.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. aaps.ca [aaps.ca]
Comparative Analysis of 6-Acetylpyrrolo[1,2-a]pyrazine and Other Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the kinase inhibitor 6-Acetylpyrrolo[1,2-a]pyrazine against other established inhibitors targeting the farnesyltransferase (FTase) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways to offer a comprehensive overview for evaluating its potential in drug discovery and development.
Executive Summary
Pyrrolo[1,2-a]pyrazine derivatives have emerged as a promising class of compounds with potential therapeutic applications. This guide focuses on the 6-acetyl substituted variant and its inhibitory effects on key enzymes within cellular signaling cascades. The anticancer activity of a closely related pyrrolo[1,2-a]pyrazine derivative has been associated with the FTase-p38 signaling axis, highlighting the importance of understanding its comparative efficacy and mechanism of action. This analysis aims to provide a data-driven comparison to aid in the assessment of this compound as a potential kinase inhibitor.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other well-known kinase inhibitors against farnesyltransferase and p38 MAPK. This data is essential for comparing the potency of these compounds.
Table 1: Comparative IC50 Values for Farnesyltransferase (FTase) Inhibitors
| Compound | Target | IC50 (nM) |
| This compound | FTase | Data not publicly available |
| Lonafarnib | FTase | ~5 |
| Tipifarnib | FTase | ~7 |
| Manumycin A | FTase | ~50 |
Table 2: Comparative IC50 Values for p38 MAPK Inhibitors
| Compound | Target | IC50 (nM) |
| This compound | p38 MAPK | Data not publicly available |
| Doramapimod (BIRB 796) | p38α | 38 |
| SB 202190 | p38α | 50 |
| SB 203580 (Adezmapimod) | p38α | 50 |
Note: The specific IC50 value for this compound is not available in the public domain at the time of this publication. Researchers are encouraged to consult the primary literature, specifically the work of Kim et al. (2019) in Bioorganic & Medicinal Chemistry Letters, for detailed experimental results.
Signaling Pathways and Experimental Workflows
To understand the context of this comparative analysis, it is crucial to visualize the targeted signaling pathways and the general workflow of the experiments used to determine inhibitory activity.
Farnesyltransferase and Ras Signaling Pathway
Farnesyltransferase is a key enzyme in the post-translational modification of the Ras protein, a critical component of signal transduction pathways that regulate cell growth, differentiation, and survival. Inhibition of FTase prevents the farnesylation of Ras, thereby disrupting its localization to the cell membrane and subsequent activation of downstream signaling cascades, such as the MAPK pathway.
Caption: Farnesyltransferase (FTase) signaling pathway and the point of inhibition.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines. Once activated, a phosphorylation cascade involving MKK3/6 and p38 leads to the activation of downstream transcription factors, resulting in the expression of pro-inflammatory cytokines and other stress-responsive genes.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Experimental Workflow for Kinase Inhibition Assay
The determination of IC50 values for kinase inhibitors typically follows a standardized experimental workflow. This involves preparing the kinase, the inhibitor, and the substrate, initiating the reaction, and then detecting the outcome, which is often the level of phosphorylation.
Comparative Analysis of 6-Acetylpyrrolo[1,2-a]pyrazine and Related Derivatives: A Guide to Experimental Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for various pyrrolo[1,2-a]pyrazine derivatives, offering a benchmark for potential experimental outcomes for 6-Acetylpyrrolo[1,2-a]pyrazine.
Table 1: Anticancer Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 | Citation |
| Dimethyl 1-(4-chlorophenyl)-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine-2,3-dicarboxylate | MCF-7 (Breast) | MTT | 2.80 ± 0.03 µM | [1] |
| Dimethyl 1-(4-chlorophenyl)-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine-2,3-dicarboxylate | A549 (Lung) | MTT | 2.53 ± 0.05 µM | [1] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | HCT 15 (Colon) | MTT | 80 µg/mL | [2] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl) | RAW 264.7 (Macrophage) | MTT | 500 µg/mL | [3] |
Table 2: Antimicrobial Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound/Derivative | Microorganism | Assay | MIC | Citation |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Staphylococcus aureus (Multi-drug resistant) | Broth Microdilution | 15 ± 0.172 mg/L | [4] |
| Pyrrolopyrimidine derivative | Staphylococcus aureus | Broth Microdilution | 8 mg/L | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design and cross-validation of new experimental work.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is performed to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium. The MIC is identified as the lowest concentration of the agent at which no visible growth occurs after a defined incubation period.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and create a series of two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the microbial suspension to each dilution of the antimicrobial agent in a 96-well microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no turbidity (visible growth) is observed.
Mandatory Visualization
Signaling Pathway Diagram
The anticancer action of some pyrrolo[1,2-a]pyrazine derivatives has been associated with the FTase-p38 signaling axis. The following diagram illustrates a simplified representation of this pathway.
Caption: FTase-p38 Signaling Pathway Inhibition.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the initial biological evaluation of a novel compound such as this compound.
Caption: General Experimental Workflow.
References
- 1. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of 6-Acetylpyrrolo[1,2-a]pyrazine Derivatives in Cancer Cell Viability
A detailed examination of the structure-activity relationships of novel 6-Acetylpyrrolo[1,2-a]pyrazine derivatives reveals their potential as cytotoxic agents against human lymphoma cells. This guide provides a comparative analysis of their performance, supported by experimental data and detailed protocols, to inform researchers and professionals in drug development.
A series of novel this compound derivatives have been synthesized and evaluated for their ability to inhibit the viability of human lymphoma U937 cells. The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aromatic ring attached to the pyrazine core significantly influence their cytotoxic potential.
Structure-Activity Relationship Highlights
The core scaffold under investigation is the this compound moiety. The SAR studies primarily focused on modifications of a phenyl ring attached at the 3-position of this scaffold. Key findings from these studies demonstrate that:
-
Substitution Pattern is Crucial: The placement of substituents on the phenyl ring is a critical determinant of cytotoxic activity. For instance, a methoxy group at the ortho-position of the aromatic ring led to strong inhibition of U937 cell viability.
-
Dimethoxy Substitution Enhances Potency: A derivative with a 2,4-dimethoxyphenyl group exhibited more potent inhibition of U937 cell survival compared to a single methoxy substitution.
-
Isomeric Position Matters: In contrast, a 2,5-dimethoxyphenyl moiety resulted in a loss of inhibitory effect, highlighting the importance of the specific orientation of the substituents.
-
Halogen Substitution is Detrimental: Compounds bearing a halogen atom at the ortho-position of the aromatic ring did not show significant inhibition.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of the synthesized this compound derivatives were quantified by determining their half-maximal inhibitory concentrations (IC50) against the U937 human lymphoma cell line. The results are summarized in the table below, alongside data for the well-established anticancer drugs, Doxorubicin and Etoposide, for comparative purposes.
| Compound ID | Substituent (R) | IC50 (µM) against U937 cells |
| 6b | 2-methoxyphenyl | 8.5 |
| 6x | 2,4-dimethoxyphenyl | 5.2 |
| 6y | 2,5-dimethoxyphenyl | > 50 |
| 6t-w | 2-halophenyl | Not active |
| Doxorubicin | - | ~0.06[1] |
| Etoposide | - | ~2[2] |
Proposed Mechanism of Action: The FTase-p38 Signaling Axis
The anticancer action of the most potent compound, 6x , is suggested to be associated with the farnesyltransferase (FTase)-p38 signaling pathway. This pathway is a critical regulator of cell proliferation and apoptosis. Inhibition of FTase can disrupt the function of key signaling proteins, such as Ras, leading to the activation of downstream stress-activated protein kinases like p38, which can ultimately trigger programmed cell death.
Caption: Proposed FTase-p38 signaling pathway inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic activity of the this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: U937 cells were seeded into 96-well microplates at a density of 5 x 10^4 cells/well.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
Incubation: The plates were incubated for an additional 4 hours at 37°C.
-
Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Farnesyltransferase (FTase) Inhibition Assay
To investigate the inhibitory effect on FTase, a commercially available fluorescence-based assay kit can be used.
Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide leads to an increase in its hydrophobicity, resulting in a change in the fluorescence properties of the dansyl group, which can be monitored.
General Protocol:
-
Reagent Preparation: Prepare the assay buffer, FTase enzyme solution, FPP, and the dansylated peptide substrate according to the manufacturer's instructions.
-
Reaction Mixture: In a microplate, combine the assay buffer, FTase enzyme, and the test compound (pyrrolo[1,2-a]pyrazine derivative).
-
Initiation of Reaction: Start the reaction by adding FPP and the dansylated peptide substrate.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of approximately 340 nm and an emission wavelength of around 520 nm. Continue to monitor the fluorescence at regular intervals.
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The inhibitory activity of the compound is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control reaction without the inhibitor.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel anticancer agents. The SAR studies have provided valuable insights into the structural requirements for cytotoxicity against U937 human lymphoma cells. Specifically, the presence of a 2,4-dimethoxyphenyl substituent at the 3-position has been identified as a key feature for enhanced potency. The proposed mechanism involving the inhibition of the FTase-p38 signaling pathway warrants further investigation to fully elucidate the mode of action of these compounds. The detailed experimental protocols provided herein will facilitate further research and development of this class of compounds as potential cancer therapeutics.
References
Independent Verification of 6-Acetylpyrrolo[1,2-a]pyrazine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for 6-acetylpyrrolo[1,2-a]pyrazine, a heterocyclic scaffold of interest in medicinal chemistry. By presenting detailed experimental protocols, quantitative data, and visual workflows, this document aims to assist researchers in selecting the most suitable synthetic strategy for their specific needs.
Introduction
The pyrrolo[1,2-a]pyrazine core is a recurring motif in a variety of biologically active compounds. The targeted introduction of an acetyl group at the C6 position can serve as a crucial handle for further functionalization in drug discovery programs. This guide outlines and compares two distinct synthetic strategies for obtaining this compound derivatives:
-
Route 1: Post-Cyclization Acylation. This approach involves the initial construction of the pyrrolo[1,2-a]pyrazine core, followed by a Friedel-Crafts acylation to introduce the acetyl group at the C6 position.
-
Route 2: Pre-Acylation and Cyclization. This alternative strategy begins with an appropriately acetylated pyrrole precursor, which is then subjected to cyclization to form the desired pyrazine ring.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to a representative 6-acetyl-1-methyl-3-phenylpyrrolo[1,2-a]pyrazine.
| Parameter | Route 1: Post-Cyclization Acylation | Route 2: Pre-Acylation and Cyclization (Hypothetical) |
| Starting Materials | 1-Methyl-3-phenylpyrrolo[1,2-a]pyrazine, Acetyl chloride, Aluminum chloride | 2-Acetyl-1-(2-oxo-2-phenylethyl)pyrrole, Ammonium acetate |
| Key Reaction Steps | One-pot three-component synthesis of the core, followed by Friedel-Crafts acetylation. | Synthesis of acetylated pyrrole precursor, followed by cyclocondensation. |
| Overall Yield | ~50% (over two steps) | Not reported |
| Reaction Time | ~8 hours | Not reported |
| Key Reagents | Phenacyl bromide, 2-aminopropan-1-ol, Ammonium hydroxide, Acetyl chloride, AlCl₃ | Substituted acetylpyrrole, Ammonium acetate |
| Purification | Column chromatography for both steps. | Column chromatography expected. |
Experimental Protocols
Route 1: Post-Cyclization Acylation
This route is exemplified by the synthesis of 1-(1-methyl-3-phenylpyrrolo[1,2-a]pyrazin-6-yl)ethanone.
Step 1: Synthesis of 1-Methyl-3-phenylpyrrolo[1,2-a]pyrazine (Starting Material)
A one-pot, three-component reaction can be employed for the synthesis of the pyrrolo[1,2-a]pyrazine core.
-
Procedure: To a solution of the appropriate phenacyl bromide (1.0 eq) and 2-aminopropan-1-ol (1.2 eq) in a suitable solvent, aqueous ammonium hydroxide (2.5 eq) and potassium carbonate (1.5 eq) are added. The reaction mixture is stirred at room temperature for the appropriate time. After completion, the product is extracted, and the organic layer is dried and concentrated. The crude product is purified by column chromatography.
Step 2: Friedel-Crafts Acetylation [1]
-
Procedure: To a solution of 1-methyl-3-phenylpyrrolo[1,2-a]pyrazine (30 mg, 0.14 mmol) in a suitable solvent, aluminum chloride (AlCl₃, 187 mg, 1.40 mmol) is added, and the mixture is stirred at 0 °C. Acetyl chloride (99.5 µL, 1.40 mmol) is then added dropwise. The reaction is stirred for 6 hours. Upon completion, the reaction is quenched, and the product is extracted. The combined organic layers are dried and concentrated. The crude product is purified by flash chromatography on silica gel (hexanes:EtOAc, 4:1) to afford 1-(1-methyl-3-phenylpyrrolo[1,2-a]pyrazin-6-yl)ethanone.[1]
Route 2: Pre-Acylation and Cyclization (Alternative Approach)
While a specific, detailed protocol for the synthesis of this compound via this route was not found in the surveyed literature, a general approach can be proposed based on established methodologies for the synthesis of the pyrrolo[1,2-a]pyrazine core from substituted pyrroles.
Step 1: Synthesis of a 2-Acetyl-1-substituted Pyrrole Precursor
This would involve the synthesis of a pyrrole derivative bearing an acetyl group at the 2-position and a suitable functional group on the nitrogen atom that can participate in the subsequent cyclization. For example, an N-(2-oxo-2-arylethyl)pyrrole-2-carbaldehyde could be a key intermediate.
Step 2: Cyclocondensation to form the Pyrazine Ring
The acetylated pyrrole precursor would then be reacted with an ammonia source, such as ammonium acetate, to facilitate the cyclization and formation of the pyrazine ring. This would likely involve a dehydrative condensation reaction.
Visualizing the Synthetic Pathways
Diagram 1: Synthesis of the Pyrrolo[1,2-a]pyrazine Core
Caption: One-pot synthesis of the pyrrolo[1,2-a]pyrazine core.
Diagram 2: Comparison of Acetylation Strategies
Caption: Comparison of synthetic routes to this compound.
Conclusion
The independent verification of the synthesis of this compound highlights that the post-cyclization Friedel-Crafts acylation (Route 1) is a well-documented and viable strategy. The starting pyrrolo[1,2-a]pyrazine core can be efficiently assembled via a one-pot, three-component reaction, and the subsequent acylation proceeds with good regioselectivity for the C6 position, particularly with appropriate substitution on the pyrrole ring.
For researchers requiring a reliable and verified method, the post-cyclization Friedel-Crafts acylation approach offers a clear and reproducible pathway to this compound and its derivatives.
References
Benchmarking 6-Acetylpyrrolo[1,2-a]pyrazine: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Acetylpyrrolo[1,2-a]pyrazine against known standards in key biological assays. Due to the limited availability of direct experimental data for this compound, this guide leverages data from closely related pyrrolo[1,2-a]pyrazine analogs to provide a representative performance benchmark. The pyrrolo[1,2-a]pyrazine scaffold is a recurring motif in bioactive compounds, demonstrating a wide range of activities including antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory effects.[1] This document focuses on two of the most promising therapeutic avenues for this class of compounds: antimicrobial activity and kinase inhibition.
I. Comparative Analysis of Antimicrobial Activity
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Pyrrolo[1,2-a]pyrazine derivatives have shown encouraging antibacterial properties. For instance, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from marine bacteria, has demonstrated potent activity against multidrug-resistant Staphylococcus aureus.[2]
Table 1: Comparative Antimicrobial Activity against S. aureus
| Compound | Organism | MIC (µg/mL) | Standard Reference(s) |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro (Analog) | Staphylococcus aureus (MDR) | 15 (equivalent to 15 mg/L)[2] | Vancomycin, Oxacillin |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 | CLSI Guidelines |
| Oxacillin | Staphylococcus aureus (MSSA) | ≤ 2 | CLSI Guidelines |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. MDR: Multidrug-Resistant; MSSA: Methicillin-Susceptible Staphylococcus aureus. Data for the pyrrolopyrazine analog is presented as reported in the literature.
II. Comparative Analysis of Kinase Inhibitory Activity
The Janus kinase (JAK) family of enzymes is integral to cytokine signaling pathways that regulate immune function and cell growth.[3][4] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases, making JAK inhibitors a significant area of drug development.[3][4] Several pyrazine-based compounds have been investigated as kinase inhibitors, with some demonstrating potent and selective activity.[5] Notably, derivatives of the related 6H-pyrrolo[2,3-e][3][4][6]triazolo[4,3-a]pyrazine scaffold have been identified as Jak1 kinase inhibitors.[7]
Table 2: Comparative JAK1 Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Standard Reference(s) |
| 1-Cyclohexyl-6H-pyrrolo[2,3-e][3][4][6]triazolo[4,3-a]pyrazine (Analog) | JAK1 | Data not publicly available, described as having JAK inhibitory activity[7] | Ruxolitinib, Tofacitinib |
| Ruxolitinib | JAK1 | 3.3 | Selleck Chem |
| Tofacitinib | JAK1 | 112 | Selleck Chem |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data for the pyrrolopyrazine analog is qualitative as specific IC50 values were not disclosed in the cited literature.
III. Experimental Protocols
A. Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Standard antibiotic (e.g., Vancomycin)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and the standard antibiotic in a suitable solvent. Perform serial two-fold dilutions in CAMHB to obtain a range of concentrations.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation and Incubation: Add the diluted bacterial inoculum to the wells of the 96-well plate containing the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no bacteria). Incubate the plates at 35°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
B. In Vitro Kinase Inhibition Assay
Objective: To measure the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Test compound (e.g., this compound)
-
Standard kinase inhibitor (e.g., Ruxolitinib)
-
Recombinant human JAK1 enzyme
-
Substrate peptide (e.g., a synthetic peptide with a tyrosine residue)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and the standard inhibitor in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the recombinant JAK1 enzyme, the substrate peptide, and the test compound or standard inhibitor.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to the wells. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection of Kinase Activity: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the luminescence or fluorescence signal. Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
IV. Visualizations
A. JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a multitude of cytokines and growth factors.[8][9] JAK inhibitors, including those with a pyrrolopyrazine scaffold, act by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STAT proteins.[3][4] This interruption of the signaling cascade leads to a reduction in the inflammatory response.[3]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
B. Experimental Workflow for MIC Determination
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
References
- 1. researchgate.net [researchgate.net]
- 2. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyrrolo[1,2-a]pyrazine Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the molecular docking performance of various pyrrolo[1,2-a]pyrazine derivatives against several biological targets. The data herein is compiled from multiple studies to offer insights into the structure-activity relationships of this versatile scaffold.
The pyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Molecular docking studies are crucial in elucidating the binding modes of these derivatives and guiding the design of more potent and selective inhibitors. This guide summarizes key quantitative data from comparative docking studies on different series of pyrrolo[1,2-a]pyrazine analogs, providing a valuable resource for researchers in the field.
While a direct comparative study on a series of 6-Acetylpyrrolo[1,2-a]pyrazine derivatives was not available in the reviewed literature, this guide presents data from closely related analogs, offering valuable insights into the binding potential of the broader pyrrolo[1,2-a]pyrazine class against various protein targets.
Quantitative Docking Data Summary
The following tables summarize the docking scores, binding affinities, and inhibitory concentrations of various pyrrolopyrazine derivatives from several independent studies. These tables provide a clear comparison of the compounds' performance against their respective biological targets.
Table 1: Docking and Anxiolytic Activity of N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide Derivatives as TSPO Ligands [1][2]
| Compound | Structure | Docking Score (kcal/mol) | In Vivo Anxiolytic Activity (Dose Range, mg/kg) |
| GML-1 | N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide | -8.5 | 1.0 - 10.0 |
| GML-2 | N-(4-methoxyphenyl)-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide | -8.8 | 0.1 - 1.0 |
| GML-3 | N-(4-chlorophenyl)-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide | -9.2 | 0.1 - 1.0 |
| GML-11 | N-benzyl-N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide | -10.1 | 0.001 - 0.1 |
Table 2: Antibacterial Activity and Docking Scores of Pyrazine-Pyridone Derivatives against a Bacterial Target (PDB: 4DUH)
| Compound | Structure | Inhibition Zone (mm) vs. S. aureus | Docking Score (S = kcal/mol) |
| 5a | 6-Amino-2-oxo-4-phenyl-1-(pyrazin-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile | 12 | -7.1234 |
| 5b | 6-Amino-4-(4-methoxyphenyl)-2-oxo-1-(pyrazin-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile | 14 | -7.2891 |
| 5c | 6-Amino-4-(4-chlorophenyl)-2-oxo-1-(pyrazin-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile | 16 | -7.3567 |
| 5d | 6-Amino-4-(4-nitrophenyl)-2-oxo-1-(pyrazin-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile | 18 | -7.4519 |
Table 3: Inhibitory Activity of Pyrrolopyrazinone Derivatives against PIM1 Kinase
| Compound | Structure | PIM1 IC50 (µM) |
| 1 | Pyrrolo[1,2-a]pyrazinone core | 2.5 |
| 15a | Optimized Pyrrolo[1,2-a]pyrazinone | 0.015 |
Experimental Protocols
The methodologies for the molecular docking studies summarized above generally follow a standardized workflow. Below is a detailed, synthesized protocol based on the procedures described in the referenced literature.[1][2]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm.
-
The protein structure is then minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the pyrrolo[1,2-a]pyrazine derivatives are drawn using chemical drawing software.
-
The 2D structures are converted to 3D and optimized using a suitable force field (e.g., MMFF94).
-
Partial charges are calculated for each ligand.
3. Molecular Docking Simulation:
-
The docking simulations are performed using software such as AutoDock, Glide, or GOLD.
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
The prepared ligands are then docked into the defined active site of the protein.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
The resulting docking poses are analyzed to identify the best binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
4. Data Analysis:
-
The docking results are evaluated based on the docking scores and/or binding energies.
-
The binding poses of the most potent compounds are visualized to understand the structure-activity relationships.
Visualizations
The following diagrams illustrate a typical workflow for molecular docking studies and a simplified representation of a kinase signaling pathway, which is a common target for pyrrolopyrazine derivatives.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of a generic kinase signaling pathway.
References
Assessing the Reproducibility of 6-Acetylpyrrolo[1,2-a]pyrazine Bioactivity Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the bioactivity assays for 6-Acetylpyrrolo[1,2-a]pyrazine, with a focus on assessing the reproducibility of these assays. This guide includes a comparison with alternative compounds, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction
This compound is a heterocyclic compound belonging to the pyrrolopyrazine class, which has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects.[1][2][3] The reproducibility of bioactivity assays is paramount for the reliable evaluation of such compounds and for advancing them through the drug discovery pipeline. This guide delves into the specifics of assessing the bioactivity of this compound, with a particular focus on its potential anticancer properties.
Bioactivity of this compound: Anticancer Potential
Research into the bioactivity of this compound has highlighted its potential as an anticancer agent. A key study by Kim et al. (2019) involved the synthesis of a library of pyrrolo[1,2-a]pyrazine derivatives through electrophilic acetylation and subsequent evaluation of their biological activity.[4]
Key Findings:
-
Inhibition of Cancer Cell Viability: The study revealed that certain derivatives of this compound strongly inhibited the viability of human lymphoma U937 cells.[4]
-
Signaling Pathway Implication: The anticancer action of these compounds was suggested to be associated with the Farnesyltransferase (FTase)-p38 signaling axis.[4]
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a variety of stress stimuli, and its dysregulation has been implicated in the progression of several cancers.[5][6][7][8] The potential of this compound derivatives to modulate this pathway makes them promising candidates for further investigation.
Comparison of Anticancer Activity with Alternative Compounds
To provide a comprehensive assessment, the anticancer activity of this compound derivatives is compared with other compounds targeting similar pathways or cancer types. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various pyrrolo[1,2-a]pyrazine derivatives and alternative kinase inhibitors in different cancer cell lines.
| Compound/Alternative | Target/Class | Cell Line | IC50 (µM) | Reference |
| Pyrrolo[1,2-a]pyrazine Derivative (3h) | Anticancer Agent | PC-3 (Prostate) | 1.18 ± 0.05 | [9] |
| MCF-7 (Breast) | 1.95 ± 0.04 | [9] | ||
| Pyrrolo[1,2-a]pyrazine Derivative (8l) | Cytotoxic Agent | MCF-7 (Breast) | 2.80 ± 0.03 | [10] |
| A549 (Lung) | 2.53 ± 0.05 | [10] | ||
| 1H-pyrrolo[3,2-c]pyridine Derivative (10t) | Colchicine-binding site inhibitor | HeLa (Cervical) | 0.12 | [11] |
| SGC-7901 (Gastric) | 0.15 | [11] | ||
| MCF-7 (Breast) | 0.21 | [11] | ||
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) Inhibitor | Various B-cell lymphomas | Varies | [12][13] |
| Idelalisib | PI3Kδ Inhibitor | Various B-cell lymphomas | Varies | [14] |
| Zanubrutinib | Bruton's Tyrosine Kinase (BTK) Inhibitor | Waldenström's macroglobulinaemia, Marginal zone lymphoma | Varies | [13] |
Experimental Protocols for Bioactivity Assessment
The reproducibility of bioactivity data is heavily dependent on the standardization of experimental protocols. The most common assay used to evaluate the anticancer activity of this compound and its analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[15][16][17][18][19][20][21]
MTT Cell Viability Assay Protocol for U937 Cells
This protocol is adapted from established methods for assessing cell viability in U937 human lymphoma cells.[15][20]
Materials:
-
U937 human lymphoma cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U937 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: After 24 hours of incubation at 37°C in a 5% CO2 incubator, treat the cells with various concentrations of the this compound derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Factors Affecting Reproducibility:
-
Cell density and passage number: Consistency in the number of cells seeded and using cells within a specific passage range is crucial.
-
Compound stability and solubility: Ensuring the compound is fully dissolved and stable in the culture medium is essential.
-
Incubation times: Precise timing of compound treatment and MTT incubation is critical.
-
Assay reagents and equipment: Using high-quality reagents and calibrated equipment minimizes variability.
-
Analyst technique: Proper training and consistent execution of the protocol by the analyst are paramount.[20]
Visualizing Signaling Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: Workflow for the MTT cell viability assay.
Caption: Inhibition of the FTase-p38 signaling pathway.
Conclusion
The assessment of the bioactivity of this compound, particularly its anticancer potential, relies heavily on the reproducibility of in vitro assays like the MTT assay. While initial studies are promising, a comprehensive understanding of its therapeutic potential requires further investigation with standardized protocols across multiple studies. By comparing its activity with that of other pyrrolopyrazine derivatives and established kinase inhibitors, and by adhering to detailed and consistent experimental methodologies, the scientific community can build a reliable body of evidence to support the development of this and other promising heterocyclic compounds. The inherent variability of biological assays necessitates careful experimental design and transparent reporting to ensure that findings are robust and reproducible.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 6. p38 MAPK in development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 11. tandfonline.com [tandfonline.com]
- 12. Protein kinase inhibitors against malignant lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. cancernetwork.com [cancernetwork.com]
- 15. MTT viability assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. The use of the MTT assay to study drug resistance in fresh tumour samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6-Acetylpyrrolo[1,2-a]pyrazine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Acetylpyrrolo[1,2-a]pyrazine, ensuring compliance with regulatory standards and fostering a culture of safety.
Immediate Safety and Handling Precautions
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat or other protective clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Seek medical attention if symptoms occur.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] The generator of the waste is responsible for determining if it is hazardous.[3]
Step 1: Waste Characterization
The first crucial step is to determine if the waste containing this compound is classified as hazardous. This determination is outlined in 40 CFR Part 261.[3] While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous waste due to its chemical nature.
Step 2: Segregation and Collection
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and its approximate concentration.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4][5]
-
Adhere to your facility's guidelines for the maximum accumulation time for hazardous waste.
Step 4: Disposal
-
Never dispose of this compound down the drain or in the regular trash.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately. The manifest system tracks hazardous waste from its generation to its final disposal.[6]
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 6-Acetylpyrrolo[1,2-a]pyrazine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of 6-Acetylpyrrolo[1,2-a]pyrazine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive assessment of the potential hazards should be conducted before handling this compound. Based on the available information for similar pyrazine derivatives and general laboratory safety protocols, the following PPE is recommended to minimize exposure and ensure personal safety.[1][2][3][4][5]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must be worn at all times. Should be ANSI Z87.1 certified and provide protection against chemical splashes.[2][4] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during bulk handling or dissolution. To be worn over safety goggles.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5] Check for any signs of degradation and replace immediately if compromised. For prolonged contact, consider double-gloving.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against splashes and spills.[1][3] |
| Closed-toe Shoes | Required to protect feet from spills and falling objects.[3] | |
| Respiratory Protection | Fume Hood | All handling of this compound solid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] |
| Respirator | If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3] |
Operational Plan: Handling and Storage
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard information.
-
Log the compound into the chemical inventory system.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Keep the container tightly closed to prevent contamination and exposure to moisture.[7]
-
Store away from heat, sparks, and open flames.[6]
Preparation and Handling:
-
Before handling, review the Safety Data Sheet (SDS) for any specific handling instructions. If an SDS for the specific compound is unavailable, consult the SDS for structurally similar compounds like 2-Acetylpyrazine.[7][8]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, use a balance inside the fume hood or in a ventilated enclosure to avoid inhalation of fine particles.
-
For dissolution, add the solid to the solvent slowly to avoid splashing.
Disposal Plan
All waste materials contaminated with this compound must be considered hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound, contaminated weighing paper, and disposable labware into a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions and rinsates containing the compound in a separate, labeled hazardous waste container for organic waste.
-
Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container.
Disposal Procedure:
-
All hazardous waste containers must be kept closed when not in use.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name.
-
Arrange for the disposal of the hazardous waste through the institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. uah.edu [uah.edu]
- 2. 7 Critical Pieces of Chemistry Lab Safety Equipment [scisure.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
